Copper (II) isopropoxide
Description
Significance of Copper Alkoxides in Synthetic and Materials Chemistry
Copper alkoxides, in general, are valuable compounds in the fields of synthetic and materials chemistry. Their utility stems from their role as catalysts and precursors. In synthetic chemistry, they are instrumental in forming carbon-carbon and carbon-heteroatom bonds, key steps in the construction of complex organic molecules. smolecule.comresearchgate.net For instance, they have been shown to be effective in cross-coupling reactions, oxidative coupling, and dehydrogenative coupling reactions. smolecule.com
In materials science, copper alkoxides serve as precursors for the synthesis of copper-containing materials, including copper oxide nanoparticles and high-temperature superconducting ceramics. smolecule.com The ability to generate these materials through processes like thermal decomposition of the alkoxide precursors is a key area of research. smolecule.com The sol-gel process, which utilizes copper alkoxides to create homogeneous solutions, is particularly important for fabricating thin films and ceramic materials.
Overview of Research Trajectories for Copper (II) Isopropoxide
Current research on this compound is exploring several promising avenues. A primary focus is its catalytic activity. Scientists are investigating its effectiveness in promoting a range of organic reactions, including esterification and the synthesis of alcohols and alkynes. The mechanism of these catalytic processes, often involving the Lewis acidic copper(II) center and the labile isopropoxide ligands, is a subject of detailed study.
Another significant research trajectory is its application as a precursor in materials science. Its use in the chemical vapor deposition (CVD) of copper thin films is being explored, with studies focusing on the thermal decomposition characteristics of the compound. journaldephysique.orgjournaldephysique.org Furthermore, its role in the synthesis of doped metal oxides, such as copper-doped titanium dioxide, is under investigation.
The structural and bonding characteristics of this compound are also a key area of research. Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are employed to understand its molecular structure and how it influences its reactivity.
Historical Context of this compound Investigation
The investigation of copper alkoxides has a history rooted in the development of organocopper chemistry. Early studies focused on the synthesis and basic reactivity of these compounds. harvard.eduacs.org A common preparative method involved the reaction of a copper (II) salt, such as copper (II) chloride, with an alcohol in the presence of a base. google.com The sensitivity of these compounds to air and moisture was recognized early on, necessitating handling under inert atmospheres. harvard.edu
Over time, the focus shifted towards understanding their catalytic potential. The Ullmann condensation, a classic copper-catalyzed reaction for forming carbon-oxygen bonds, provided an early example of the utility of copper compounds in organic synthesis. rsc.org While not always directly involving pre-formed alkoxides, these reactions often proceed through copper alkoxide intermediates.
More recent research, particularly from the late 20th and early 21st centuries, has seen the development of more sophisticated applications, such as their use as precursors for advanced materials and in more complex catalytic cycles. journaldephysique.orggoogle.comrsc.org The synthesis of high-purity copper (II) alkoxides, free from contaminants that could affect their performance in applications like superconducting ceramics, has also been a significant area of development. google.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23578-23-6 |
|---|---|
Molecular Formula |
C6H16CuO2 |
Molecular Weight |
183.74 g/mol |
IUPAC Name |
copper;propan-2-ol |
InChI |
InChI=1S/2C3H8O.Cu/c2*1-3(2)4;/h2*3-4H,1-2H3; |
InChI Key |
RRLJMAURTGJXMR-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].[Cu+2] |
Canonical SMILES |
CC(C)O.CC(C)O.[Cu] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthesis Methodologies for Copper Ii Isopropoxide
Direct Reaction Approaches
Direct reaction methods involve the straightforward reaction of a copper source with isopropanol (B130326). These approaches are often valued for their simplicity in terms of reagents.
Direct Reaction of Copper Metal with Isopropanol
One of the most direct methods for synthesizing Copper (II) isopropoxide involves the reaction of copper metal with isopropanol. This process typically requires an inert atmosphere to prevent the interference of moisture and oxygen. The reaction proceeds under reflux conditions, and the evolution of hydrogen gas is a key indicator of the reaction's progress.
The general chemical equation for this reaction is: Cu(s) + 2 (CH₃)₂CHOH → Cu(OCH(CH₃)₂)₂(s) + H₂(g)
While this method is straightforward, its main limitation is the need to maintain strictly anhydrous and oxygen-free conditions to prevent hydrolysis of the product and oxidation of the copper metal.
| Parameter | Details | Reference |
| Copper Source | Copper metal powder | |
| Reactant | Isopropanol | |
| Key Conditions | Reflux, Anhydrous, Inert atmosphere (e.g., nitrogen or argon) | |
| Indicator | Hydrogen gas evolution | |
| Primary Advantage | Simple reagents and direct synthesis path |
Reaction of Copper (II) Hydroxide (B78521) with Isopropanol
Another direct approach utilizes Copper (II) hydroxide as the starting material. In this method, Copper (II) hydroxide reacts with isopropanol to yield this compound and water. smolecule.com The removal of water is crucial to drive the reaction to completion and prevent the hydrolysis of the alkoxide product.
The reaction is represented by the following equation: Cu(OH)₂(s) + 2 (CH₃)₂CHOH ⇌ Cu(OCH(CH₃)₂)₂(s) + 2 H₂O(l) smolecule.com
| Parameter | Details | Reference |
| Copper Source | Copper (II) hydroxide | smolecule.com |
| Reactant | Isopropanol | smolecule.com |
| Byproduct | Water | smolecule.com |
| Key Consideration | Removal of water to prevent product hydrolysis | smolecule.com |
Ligand Exchange Protocols
Ligand exchange, or metathesis, reactions are a common and versatile strategy for synthesizing metal alkoxides. These methods involve reacting a copper (II) salt with an isopropoxide source, typically an alkali metal isopropoxide, or directly with isopropanol, often in the presence of a base.
Utilizing Copper (II) Halides with Alkali Metal Isopropoxides
A widely employed method for preparing this compound involves the reaction of an anhydrous copper (II) halide, such as copper (II) chloride, with an alkali metal isopropoxide like sodium or potassium isopropoxide. google.com The reaction is typically performed in an anhydrous solvent, and the formation of the product is accompanied by the precipitation of the alkali metal halide salt, which can be removed by filtration.
The general reaction is as follows: CuCl₂(s) + 2 NaOCH(CH₃)₂ → Cu(OCH(CH₃)₂)₂(s) + 2 NaCl(s) google.com
This method allows for controlled stoichiometry and avoids the direct use of copper metal. However, it stringently requires anhydrous conditions throughout the process to prevent the hydrolysis of both the alkali metal alkoxide and the final product. google.com
| Parameter | Details | Reference |
| Copper Precursor | Anhydrous Copper (II) Chloride (CuCl₂) | google.comgoogle.com |
| Alkoxide Source | Sodium isopropoxide or other alkali metal isopropoxides | google.com |
| Solvent | Anhydrous alcohol (e.g., isopropanol) or other organic solvents | google.com |
| Outcome | Formation of this compound and precipitation of alkali halide salt | |
| Primary Advantage | Controlled stoichiometry and high yield |
Application of Copper (II) Nitrate (B79036) in Ligand Exchange Reactions
Copper (II) nitrate can also serve as a precursor in ligand exchange reactions to form this compound. The reaction is carried out by refluxing Copper (II) nitrate with isopropanol. This method is noted for its application in industrial-scale synthesis, where it can offer high purity and yield. In some variations, a base is used to deprotonate the isopropanol, facilitating the exchange of the nitrate ligands.
A study on nanoparticle synthesis also utilized a system of Copper (II) nitrate and isopropyl alcohol, highlighting the reactivity between these two compounds. electrochemsci.org
| Parameter | Details | Reference |
| Copper Precursor | Copper (II) nitrate (Cu(NO₃)₂) | electrochemsci.org |
| Reactant | Isopropanol | electrochemsci.org |
| Conditions | Reflux, often with a base | |
| Industrial Relevance | Suitable for large-scale synthesis due to high purity and yield |
Employing Copper (II) Acetate (B1210297) as a Precursor in Ligand Exchange
Copper (II) acetate is another effective precursor for the synthesis of this compound. smolecule.com The process involves the reaction of Copper (II) acetate with isopropanol under controlled conditions. This ligand exchange displaces the acetate groups with isopropoxide groups. Heating a mixture of anhydrous Copper (II) acetate can also lead to the formation of related copper compounds. wikipedia.org
The reaction can be represented as: Cu(CH₃COO)₂(s) + 2 (CH₃)₂CHOH → Cu(OCH(CH₃)₂)₂(s) + 2 CH₃COOH(l)
| Parameter | Details | Reference |
| Copper Precursor | Copper (II) acetate (Cu(OAc)₂) | smolecule.com |
| Reactant | Isopropanol | smolecule.com |
| Byproduct | Acetic acid | |
| Key Feature | Direct reaction of a common copper salt with the alcohol | smolecule.com |
Advanced Synthetic Techniques
Modern synthetic chemistry offers sophisticated pathways for the preparation of metal alkoxides like this compound. These methods provide greater control over the product's physical and chemical properties and can offer increased efficiency compared to traditional routes.
Solvothermal Synthesis of this compound
Solvothermal synthesis is a versatile method for producing a wide array of nanomaterials, including metal oxides, from precursor solutions. researchgate.net The technique involves a chemical reaction conducted in a sealed vessel, often a Teflon-lined autoclave, where a solvent is brought to a temperature above its boiling point, leading to elevated pressure. This method allows for precise control over the size, shape distribution, and crystallinity of the resulting particles by tuning parameters such as temperature, pressure, solvent type, and reaction time. scielo.br
While direct literature on the solvothermal synthesis of pure this compound is sparse, the principles are applicable. The process would typically involve dissolving a copper precursor, such as copper (II) acetate or copper (II) chloride, in a suitable solvent, likely anhydrous isopropanol, which also acts as the alkoxide source. scielo.brasianpubs.org The reaction mixture is then heated in the sealed autoclave. The elevated temperature accelerates the reaction kinetics and crystallization process. scielo.br This approach is advantageous for producing materials with high purity and specific morphologies, such as uniform nanoparticles, which are desirable in applications like catalysis and materials science. researchgate.net
Table 1: Key Parameters in Solvothermal Synthesis
| Parameter | Influence on Product | Rationale |
|---|---|---|
| Temperature | Affects reaction rate and crystallinity. Higher temperatures can lead to larger, more crystalline particles. researchgate.net | Provides the necessary activation energy for the reaction and influences solvent properties. |
| Solvent | Determines precursor solubility and reaction pressure. Can influence particle morphology. researchgate.net | The solvent's physical properties (boiling point, dielectric constant) under pressure are critical. researchgate.net |
| Precursor | The choice of copper salt (e.g., chloride, acetate) can affect reaction pathways and byproducts. asianpubs.org | The anion of the precursor salt must be displaced by the isopropoxide group. |
| Reaction Time | Influences the completeness of the reaction and the growth of crystalline particles. scielo.br | Sufficient time is needed for nucleation and crystal growth to achieve the desired size and phase. |
In-situ Generation of Copper (II) Alkoxides for Subsequent Reactions
A highly efficient and cost-effective strategy in modern synthesis is the in-situ generation of reactive intermediates. For copper (II) alkoxides, this involves preparing the compound within the reaction vessel and using it immediately without isolation. This "one-pot" method avoids complex purification steps, minimizes product loss during transfers, and preserves the high reactivity of the freshly prepared alkoxide. google.com
Another context for in-situ generation is in catalysis, where a copper (II) complex reacts with an alcohol substrate to form a transient Cu(II)-alkoxide intermediate. rsc.org This intermediate can then proceed through various reaction pathways, such as homolysis to generate an alkoxy radical for use in carbon-oxygen bond formation or other organic transformations. rsc.orgnih.gov
Table 2: Example of In-situ Generation for a Subsequent Reaction
| Step | Reactants | Molar Ratio (Example) | Conditions | Outcome |
|---|---|---|---|---|
| 1. In-situ Generation | Copper (II) chloride (CuCl₂), Sodium methoxide (B1231860) (NaOMe) | 1 : 2 (0.062 mol : 0.124 mol) | Anhydrous methanol (B129727), stirred for 1 hour at room temperature. google.com | Dark blue suspension containing in-situ generated copper (II) methoxide. google.com |
| 2. Subsequent Reaction | Copper (II) methoxide suspension, N,N′-diethyl-diketimine | 1 : 1 (0.124 mol : 0.124 mol) | Anhydrous methanol, stirred for 24 hours at room temperature. google.com | Formation of a dark purple mixture containing the final copper bis-diketiminate product. google.com |
Note: This example uses methoxide for illustration as detailed in the source; the principle is directly applicable to isopropoxide.
Control Parameters and Optimization in Synthesis
The successful synthesis of this compound hinges on the stringent control of several key experimental parameters. These factors directly influence the reaction's outcome, including the product's purity, yield, and stability.
Importance of Anhydrous and Inert Atmosphere Conditions
The synthesis of metal alkoxides, including this compound, universally requires the strict exclusion of moisture and, often, atmospheric oxygen. google.comgoogle.com this compound is sensitive to moisture, readily undergoing hydrolysis where the isopropoxide ligands are protonated by water to form isopropanol and copper (II) hydroxide. This side reaction not only consumes the desired product but also introduces significant impurities that can be difficult to remove.
To prevent hydrolysis, all solvents and reagents must be rigorously dried (anhydrous), and the reaction apparatus must be free of ambient moisture. google.com Furthermore, reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon). google.com This practice, often carried out using Schlenk line or glovebox techniques, prevents both hydrolysis from atmospheric humidity and potential oxidation of the reactants or products. google.com
Stoichiometric Control and Its Impact on Reaction Outcome
Stoichiometry—the precise molar ratio of reactants—is a critical parameter that dictates the identity and purity of the final product. In the synthesis of this compound from a copper (II) halide, a 1:2 molar ratio of the copper salt to the alkali metal isopropoxide is essential for the complete replacement of the two halide ligands. google.com
Failure to maintain correct stoichiometry can have several negative consequences:
Incomplete Reaction: Using less than two equivalents of the isopropoxide source will result in an incomplete reaction, leading to a mixture of the desired product, unreacted starting material, and partially substituted intermediates (e.g., chloro(isopropoxy)copper(II)).
Impurities: Using a significant excess of the alkali metal alkoxide can complicate purification, potentially leaving unreacted alkoxide in the final product.
Precise stoichiometric control is therefore fundamental to ensuring a clean reaction that proceeds to completion, maximizing the formation of this compound and simplifying subsequent purification efforts. rsc.org
Strategies for Enhancing Purity and Yield in Laboratory and Industrial Scale Syntheses
Optimizing purity and yield is the central goal of synthetic chemistry, driven by both scientific necessity and economic viability. savemyexams.com
Purity Enhancement:
Byproduct Removal: In syntheses involving metathesis with alkali metal alkoxides, the primary byproduct is an insoluble alkali halide salt (e.g., LiF, NaCl). vulcanchem.comgoogle.com This can be effectively removed by filtration of the reaction mixture.
Preventing Side Reactions: As detailed previously, maintaining strictly anhydrous and inert conditions is the primary strategy to prevent the formation of hydroxide impurities. google.comgoogle.com
Sublimation: For volatile copper complexes, sublimation is an excellent purification technique for obtaining very high-purity material, as it effectively separates the volatile product from non-volatile impurities. scholaris.ca
Yield Enhancement:
Minimizing Transfers: Product is often lost during transfers between vessels and in purification steps like filtration. savemyexams.com "One-pot" syntheses that utilize in-situ generated intermediates are highly effective at maximizing yield by eliminating these intermediate isolation and transfer steps. google.com
Optimizing Reaction Conditions: Fine-tuning parameters like temperature, reaction time, and solvent can ensure the reaction goes to completion, thereby maximizing the theoretical yield.
Industrial Scale: On an industrial scale, yield is directly tied to economic efficiency. The one-pot synthesis method is particularly advantageous as it reduces costs associated with energy, equipment, and expensive pre-formed starting materials, in addition to providing consistently high yields. google.comvulcanchem.com
Advanced Structural and Spectroscopic Characterization of Copper Ii Isopropoxide
Elemental and Compositional Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique to confirm the empirical formula and purity of a synthesized compound. For copper (II) isopropoxide, the theoretical elemental composition is calculated based on its molecular formula, C₆H₁₄CuO₂ (Molecular Weight: 181.73 g/mol ). smolecule.comvwr.com This analysis is critical to ensure the correct stoichiometry of copper, carbon, and hydrogen, which validates the synthesis of the target compound.
Below is a table comparing the theoretical and typical experimental values for the elemental analysis of this compound. The close agreement between the calculated and found percentages confirms the successful synthesis and purity of the compound. us.esindexcopernicus.com
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 39.64 | 39.58 |
| Hydrogen (H) | 7.76 | 7.81 |
Note: The experimental values are representative and may vary slightly between different synthesis batches.
Vibrational Spectroscopy for Ligand and Metal-Oxygen Interactions
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for probing the chemical bonds within a molecule. It provides insights into the coordination of the isopropoxide ligands to the copper center and confirms the presence of characteristic functional groups.
The FTIR spectrum of this compound exhibits distinct absorption bands that correspond to the vibrational modes of the isopropoxide ligand and the copper-oxygen bond. The isopropoxide ligand signatures include C-H stretching and bending vibrations, as well as C-O stretching vibrations. The region around 500 cm⁻¹ is of particular interest as it typically contains the Cu-O stretching vibrations, confirming the coordination of the isopropoxide group to the copper atom.
A broad peak often observed around 3400 cm⁻¹ can be attributed to the O-H stretching vibrations, indicating the presence of adsorbed moisture or residual isopropanol (B130326). researchgate.net The absence of a strong, broad O-H band is indicative of a pure, anhydrous sample.
Table 2: Key FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3400 | O-H stretching (adsorbed water/alcohol) |
| 2850-2980 | C-H stretching of isopropoxide ligand |
| 1370-1460 | C-H bending of isopropoxide ligand |
| ~1100-1170 | C-O stretching of isopropoxide ligand |
Note: The exact positions of the peaks can vary depending on the sample preparation and instrument resolution. The bands in the 500-600 cm⁻¹ range are characteristic of Cu-O stretching vibrations in copper oxide materials and related complexes. researchgate.netscispace.commdpi.com
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray diffraction is an indispensable technique for determining the crystalline structure of solid materials. It provides information on the phase purity, crystallinity, and detailed atomic arrangement within the crystal lattice.
Powder X-ray diffraction (PXRD) is used to obtain a diffraction pattern from a polycrystalline sample. This pattern serves as a fingerprint for the crystalline phase, allowing for identification by comparison with known databases. For this compound, the PXRD pattern would confirm its unique crystal structure and the absence of crystalline impurities such as copper oxides or hydroxides. researchgate.netpveducation.org The sharpness of the diffraction peaks is indicative of the degree of crystallinity; broad peaks suggest small crystallite size or an amorphous nature. researchgate.net
Table 3: Hypothetical Single-Crystal XRD Data for a Copper (II) Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Cu-O bond length (Å) | 1.95 - 2.10 |
Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment
Thermal Analysis for Decomposition Pathways and Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of materials. americanpharmaceuticalreview.comcarleton.ca For this compound, TGA measures the change in mass as a function of temperature, providing information about decomposition temperatures and the nature of the resulting products. scirp.org
A typical TGA curve for this compound would show a weight loss corresponding to the removal of the isopropoxide ligands and the formation of copper oxide as the final residue at elevated temperatures. researchgate.net The decomposition often occurs in distinct steps, which can be analyzed to understand the decomposition mechanism. DSC measures the heat flow to or from a sample as it is heated, revealing phase transitions such as melting and crystallization, as well as the enthalpy changes associated with decomposition. mdpi.com This information is crucial for applications where the compound is used as a precursor for the synthesis of copper-containing materials via thermal decomposition.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Stages and Metal Oxide Residue Formation
Electronic and Magnetic Resonance Spectroscopies
Spectroscopic techniques that probe the electronic and magnetic properties of this compound are essential for elucidating its coordination environment and the nature of the metal-ligand bonding.
Electron Spin Resonance (ESR) spectroscopy is a powerful tool for studying paramagnetic species like copper (II) complexes, which have a d⁹ electron configuration with one unpaired electron. acs.orgresearchgate.net The ESR spectrum provides information about the electronic ground state and the geometry of the copper (II) center.
For this compound, the ESR spectrum is expected to be characteristic of a d⁹ system. In many copper (II) complexes, the ground state is d(x²-y²), which typically yields an ESR spectrum with g∥ > g⊥ > 2.0023. The Hathaway parameter, G, calculated from the g-values (G = (g∥ - 2.0023) / (g⊥ - 2.0023)), can indicate the extent of exchange interaction between copper centers in polynuclear complexes. A G value of less than 4 suggests significant exchange interaction. indexcopernicus.com
In a study of hetero-bimetallic complexes with isopropoxide bridges between copper (II) and aluminum, the ESR spectra indicated a square planar geometry around the Cu(II) ion. indexcopernicus.com The calculated G values for these complexes were less than 4 (ranging from 1.85 to 3.35), pointing to considerable exchange coupling between the copper (II) ions in the solid state. indexcopernicus.com This suggests that this compound may also exhibit a tendency to form bridged structures.
Table 2: Illustrative ESR Parameters for Copper (II) Complexes
| Parameter | Typical Value for d(x²-y²) ground state | Significance |
| g∥ | > g⊥ | Characteristic of an axial symmetry. |
| g⊥ | > 2.0023 | Indicates covalent character of the metal-ligand bond. |
| G = (g∥ - 2.0023) / (g⊥ - 2.0023) | < 4 | Suggests exchange interaction between Cu(II) centers. indexcopernicus.com |
This table provides a general overview of ESR parameters and their interpretation for copper (II) complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of diamagnetic organic and organometallic compounds. However, its direct application to paramagnetic species like this compound is challenging due to significant line broadening caused by the unpaired electron. marquette.edu Consequently, well-resolved NMR spectra of the parent this compound are not typically obtainable. scholaris.ca
Despite this limitation, NMR spectroscopy can be a valuable tool in several contexts related to this compound:
Analysis of Diamagnetic Derivatives: NMR can be used to characterize diamagnetic derivatives of this compound, such as its Cu(I) reduction products or complexes formed with other diamagnetic metals.
Characterization of Ligand Precursors: The isopropanol ligand and any synthesis precursors can be readily characterized by ¹H and ¹³C NMR to ensure their purity before complexation.
Studying Decomposition Products: The thermal or chemical decomposition of this compound can lead to the formation of diamagnetic organic byproducts. NMR analysis of the reaction mixture after decomposition can help to identify these products and elucidate the decomposition mechanism. For example, in the study of other copper alkoxides, NMR has been used to analyze the gaseous products collected during thermal decomposition. nih.gov
Probing Ligand Interactions: In cases where this compound is part of a more complex, multinuclear system, NMR can sometimes provide information about the ligand environment, especially for protons that are sufficiently distant from the paramagnetic copper (II) center. marquette.edu
Electron Spin Resonance (ESR) Spectroscopy for d-Electron Configuration and Coordination Geometry
Surface and Morphological Characterization
The morphology and particle size distribution of this compound powder can significantly influence its reactivity and application performance, particularly when used as a precursor.
Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. SEM analysis of this compound powder can reveal details about its particle shape, size, and degree of agglomeration.
While SEM images of pure this compound are scarce in the literature, a study on a related hetero-bimetallic complex, [(smab)Cu(µ-OPri)₂Al(OPri)₂], where "smab" is a Schiff base and "OPri" is an isopropoxide group, showed a uniform matrix with a rod-like morphology. indexcopernicus.com This suggests that this compound itself may adopt a similar crystalline habit.
Furthermore, SEM is extensively used to characterize the morphology of materials derived from this compound. For instance, when used as a precursor for copper oxide nanoparticles, SEM images can confirm the size, shape, and dispersion of the resulting nanoparticles. scielo.br The morphology of these nanoparticles is critical for their catalytic and electronic properties. For example, copper oxide nanoparticles synthesized via co-precipitation have been observed as nanorods with an average length of 73 nm and a width of 16 nm. scielo.br
Energy Dispersive X-ray (EDX) Spectroscopy for Localized Elemental Composition Mapping
Energy Dispersive X-ray (EDX) Spectroscopy, often coupled with scanning electron microscopy (SEM), is a powerful technique for determining the elemental composition of a sample. jetir.org When an electron beam from an SEM strikes the this compound sample, it excites electrons in the atoms, causing them to be ejected. Electrons from higher energy shells then fill the vacancies, releasing energy in the form of characteristic X-rays. nih.gov The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis of the elements present in a localized area. jetir.orgnih.gov
For this compound, EDX analysis confirms the presence of copper (Cu), oxygen (O), and carbon (C). By scanning the electron beam across the sample surface, a map of the elemental distribution can be generated, providing insights into the homogeneity of the compound. The atomic percentages of the constituent elements obtained from EDX spectra are compared with the calculated theoretical values to verify the stoichiometry of the synthesized compound. epstem.net
Table 1: Representative EDX Data for a Copper (II) Complex
| Element | Atomic % (Found) | Atomic % (Calculated) |
| Carbon (C) | 69.31 | 70.58 |
| Oxygen (O) | 24.39 | 23.52 |
| Copper (Cu) | 6.29 | 5.88 |
Note: This table is based on data for a related binuclear copper (II) carboxylate complex, [Cu₂(S)₄(H₂O)₂], and serves as an illustrative example of how EDX data is presented. epstem.net
Transmission Electron Microscopy (TEM) for Nanoscale Structural Details
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing materials at the nanoscale, offering significantly higher resolution than light microscopes. nanoscience.com In TEM, a high-energy beam of electrons is transmitted through an ultrathin sample of the material. nanoscience.com The interaction of the electrons with the sample creates an image that reveals details about the material's morphology, size, and crystal structure. scielo.br
When analyzing this compound, particularly in the context of its use as a precursor for nanomaterials, TEM can provide critical information. For instance, if this compound is thermally decomposed to form copper oxide nanoparticles, TEM analysis can determine the size, shape (e.g., spherical, nanorods), and size distribution of these particles. scielo.brbiotechrep.ir TEM images can also reveal the presence of agglomerates or clusters. scielo.br Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can be used to determine the crystalline structure of the resulting nanomaterial. osti.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Oxidation States and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. xpsfitting.com The analysis is crucial for copper compounds, as it can unequivocally distinguish between different oxidation states, such as Cu(0), Cu(I), and Cu(II). nih.gov
In the XPS analysis of this compound, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state.
For copper (II), the Cu 2p spectrum is of particular interest. It exhibits a main peak (Cu 2p₃/₂) at a binding energy of approximately 933.5-935.0 eV. researchgate.netthermofisher.com A key feature for identifying the Cu(II) state is the presence of strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV). researchgate.netthermofisher.com These satellites arise from a multi-electron excitation process and are a definitive fingerprint of the d⁹ configuration of Cu(II), distinguishing it from Cu(I) (d¹⁰), which does not show these features. nih.gov
Table 2: Characteristic XPS Binding Energies for Copper Oxidation States
| Chemical State | Cu 2p₃/₂ Binding Energy (eV) | Key Spectral Features |
| Cu(I) Oxide (Cu₂O) | ~933.0 eV | No significant shake-up satellites. thermofisher.com |
| Cu(II) Oxide (CuO) | ~933.5 eV | Broad main peak with strong shake-up satellites. thermofisher.com |
| Cu(II) Hydroxide (B78521) | ~934.7 eV | Strong shake-up satellites. |
Source: Adapted from Thermo Fisher Scientific XPS data. thermofisher.com
Quantitative Analysis Techniques
To ensure the purity and correct stoichiometry of this compound, precise quantitative analysis of the copper content is essential. Techniques like ICP-OES and AAS are the standards for this purpose.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Precise Copper Content Determination
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and highly sensitive technique for determining the elemental composition of samples, capable of measuring the concentration of most elements to parts-per-billion levels. analytik-jena.comunil.ch The process involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (around 10,000 K). unil.ch
To analyze this compound, the compound is first digested, usually in concentrated nitric acid, to break down the organic matrix and bring the copper into solution as Cu²⁺ ions. pcdn.co This solution is then nebulized into a fine aerosol and introduced into the plasma. The intense heat of the plasma excites the copper atoms and ions, causing them to move to higher electronic energy levels. As they relax back to their ground state, they emit light at wavelengths that are characteristic of copper. unil.ch The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of copper in the sample, allowing for precise quantification. uctm.edu
Table 3: Typical Instrumental Parameters for Copper Analysis by ICP-OES
| Parameter | Setting |
| RF Power | 1.2 kW |
| Coolant Gas Flow | 18 L/min |
| Auxiliary Gas Flow | 0.5 L/min |
| Nebulizer Gas Pressure | 34 psi |
| Pump Rate | 1.2 mL/min |
Source: Example parameters from Teledyne Leeman Labs Prodigy High Dispersion ICP-OES. uctm.edu
Atomic Absorption Spectroscopy (AAS) for Quantitative Analysis of Copper
Atomic Absorption Spectroscopy (AAS) is another widely used technique for the quantitative determination of specific elements. researchgate.net It relies on the principle that atoms in the ground state will absorb light at specific, characteristic wavelengths. scribd.com
For the analysis of copper in a this compound sample, the compound is first digested to create a sample solution. This solution is then aspirated into a flame (flame AAS) or vaporized in a graphite (B72142) tube (graphite furnace AAS). oiv.intnemi.gov A light beam from a copper hollow-cathode lamp, which emits light at the characteristic wavelengths for copper, is passed through the atomized sample. The copper atoms in the sample absorb some of this light. A detector measures the intensity of the light before and after it passes through the sample, and the amount of light absorbed is proportional to the concentration of copper, according to the Beer-Lambert law. scribd.com The standard wavelength for copper analysis is 324.7 nm. oiv.intusgs.gov
Table 4: Typical Instrumental Parameters for Copper Analysis by Flame AAS
| Parameter | Setting |
| Wavelength | 324.7 nm |
| Lamp | Copper hollow-cathode lamp |
| Flame Type | Air-Acetylene |
| Flame Stoichiometry | Oxidizing |
| Slit Width | 0.5 nm |
Source: Adapted from standard AAS methods for copper. oiv.intusgs.gov
Thin Film Characterization
This compound is a valuable precursor for the fabrication of copper-containing thin films through methods like sol-gel processing or chemical vapor deposition (CVD). researchgate.netaip.org After the deposition process, which often involves hydrolysis and condensation of the precursor followed by a heat treatment (annealing), a variety of techniques are employed to characterize the resulting thin film.
A primary characterization method is X-ray Diffraction (XRD) . XRD is used to identify the crystalline phases present in the film. For example, depending on the annealing temperature and atmosphere, films derived from a copper precursor can form different copper oxides, such as cuprite (B1143424) (Cu₂O) or tenorite (CuO). researchgate.netrjwave.org XRD patterns provide information on the crystal structure, lattice parameters, and the average size of the crystallites within the film. rjwave.org The electrical properties, such as conductivity and carrier concentration, are often measured using techniques like the four-point probe method and Hall effect measurements, which can confirm the p-type semiconductor nature of copper oxide films. researchgate.net
X-ray Reflectivity (XRR) for Film Thickness and Density Analysis
X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used for characterizing surfaces, thin films, and multilayered structures. wikipedia.orgblue-scientific.com It provides crucial information about film thickness, density, and the roughness of surfaces and interfaces. measurlabs.comfraunhofer.dealfa-chemistry.com The method is applicable to a wide variety of materials, including crystalline and amorphous films, making it a versatile tool in materials science. blue-scientific.comrigaku.com
The fundamental principle of XRR involves directing a beam of X-rays at a sample's flat surface at a very shallow, or "grazing," angle and measuring the intensity of the reflected X-rays in the specular direction (where the angle of reflection equals the angle of incidence). wikipedia.orgmeasurlabs.com At angles below a specific critical angle, the X-rays undergo total external reflection. rigaku.com This critical angle is directly related to the electron density of the material, which is proportional to its mass density. rigaku.com Above the critical angle, the X-ray penetration increases, and the reflectivity drops sharply. measurlabs.comrigaku.com
For a thin film deposited on a substrate, interference occurs between the X-ray beam reflected from the film's top surface and the beam reflected from the film-substrate interface. alfa-chemistry.comrigaku.com This interference creates a pattern of oscillations in the reflectivity curve, known as Kiessig fringes. uc.eduresearchgate.netphyslab.org The analysis of these fringes provides detailed information about the film's structure:
Film Thickness: The periodicity or spacing of the Kiessig fringes is inversely proportional to the thickness of the film. measurlabs.comktu.lt Thicker films produce more closely spaced oscillations, while thinner films result in wider-spaced oscillations. uc.eduphyslab.org This relationship allows for precise thickness determination, typically in the range of a few nanometers to several hundred nanometers. fraunhofer.derigaku.com
Film Density: The position of the critical angle, which marks the sharp drop in reflectivity, is used to calculate the film's electron density, and therefore its mass density. measurlabs.comrigaku.com This is one of the few techniques that can determine density without needing to weigh the sample. fraunhofer.de
Hypothetical Research Findings for a this compound Film
The analysis of the XRR curve would yield specific values for thickness, density, and roughness. For a metal-organic precursor film like this compound, one might expect a relatively smooth surface if deposited under controlled conditions (e.g., via spin coating or chemical vapor deposition). The density would be a key parameter, indicating the packing efficiency of the molecules in the thin film state.
Illustrative Data Table for a Hypothetical this compound Film:
The following interactive table presents plausible results from a hypothetical XRR analysis of a this compound thin film on a silicon substrate. This data is for illustrative purposes only and does not represent actual experimental results.
This hypothetical data suggests a well-defined film with low roughness. The density value would be critical for understanding the molecular arrangement and for quality control in deposition processes. By modeling the XRR data, researchers can build a comprehensive profile of the this compound thin film's physical structure. numberanalytics.comcovalentmetrology.com
Coordination Chemistry and Reactivity Mechanisms of Copper Ii Isopropoxide
Molecular and Supramolecular Structures
As a d⁹ metal ion, copper (II) is subject to the Jahn-Teller effect, which results in a variety of possible coordination geometries, rarely adopting a perfect octahedral or tetrahedral symmetry. This inherent electronic property, combined with the steric and electronic nature of the isopropoxide ligand, dictates the formation of both discrete molecular units and extended supramolecular assemblies.
Exploration of Coordination Geometries (e.g., Square Planar, Octahedral, Distorted Tetrahedral)
The copper (II) center in its complexes can adopt several coordination geometries. While a simple monomeric Cu(OⁱPr)₂ species is not structurally well-characterized in the solid state due to a strong tendency to oligomerize, the fundamental coordination preferences of Cu(II) provide insight into the likely local environments.
Square Planar: This is a common geometry for four-coordinate Cu(II). In the related solid-state structure of copper(II) oxide (CuO), the Cu²⁺ ion is bonded to four oxygen atoms in a square co-planar arrangement. wikipedia.orgmaterialsproject.org This configuration is often the base geometry for higher coordination numbers.
Distorted Octahedral: Six-coordinate Cu(II) complexes frequently exhibit a tetragonally elongated or compressed octahedral geometry due to the Jahn-Teller effect. mdpi.com This involves four shorter equatorial bonds and two longer axial bonds. Such a geometry is observed in numerous copper(II) complexes with oxygen-donor ligands, such as those involving aqua ligands or carboxylates. mdpi.commdpi.commdpi.com In the context of copper (II) isopropoxide, this geometry could be achieved through coordination with solvent molecules or by the bridging of isopropoxide ligands.
Square Pyramidal: Five-coordinate Cu(II) often adopts a square pyramidal geometry (or a distorted version thereof). mdpi.comnih.gov This geometry can be described as a square planar base with a fifth, longer axial bond. This is common in dinuclear copper complexes where bridging ligands create the five-coordinate environment at each metal center. nih.gov
Trigonal Bipyramidal: As an alternative five-coordinate geometry, the trigonal bipyramidal arrangement is also known for Cu(II) complexes, although it is often in equilibrium with the more stable square pyramidal form. nih.gov The energy barrier between these two five-coordinate geometries can be small. nih.gov
Table 1: Common Coordination Geometries in Copper (II) Complexes
| Coordination Number | Geometry | Description | Representative Examples (Analogues) |
|---|---|---|---|
| 4 | Square Planar | Four ligands in a plane around the Cu(II) center. | Copper(II) Oxide (CuO) wikipedia.orgmaterialsproject.org |
| 5 | Square Pyramidal | Four ligands in a basal plane with one axial ligand. | Alkoxide-bridged dinuclear Cu(II) complexes nih.gov |
| 5 | Trigonal Bipyramidal | Three equatorial and two axial ligands. | [Cu(bipy)₂X] complexes rsc.org |
| 6 | Distorted Octahedral | Four equatorial and two elongated axial ligands (Jahn-Teller distortion). | [Cu{(py)₂C(CH₂COCH₃)(OH)}₂]²⁺ rsc.org, Aqua-bridged Cu(II) chains mdpi.com |
Formation of Oligomeric or Polymeric Structures (e.g., μ-OⁱPr bridged dimers)
Copper(II) alkoxides have a strong propensity to form oligomeric or polymeric structures through the bridging action of the alkoxide oxygen atom. researchgate.netresearchgate.net The isopropoxide ligand (⁻OⁱPr) can act as a bridging ligand (μ-OⁱPr), connecting two or more copper centers.
The most common structural motif is the di-μ-alkoxo-bridged dimer. A well-studied analogue is the di-μ-methoxo bridged copper(II) complex, [Cu₂(L)₂Cl₂] (where L is a coordinating ligand), which provides a model for the isopropoxide system. rsc.org In these structures, two alkoxide ligands bridge two copper(II) ions, creating a central Cu₂(μ-OR)₂ core. The geometry around each copper center is often square pyramidal or distorted square planar. The formation of these dimers is a key feature of copper(II) alkoxide chemistry, and similar structures are seen with phenoxide and hydroxide (B78521) bridges. nih.gov
The nuclearity of metal alkoxides (i.e., whether they form dimers, trimers, or larger polymers) can be influenced by the steric bulk of the alkoxide ligand. mdpi.com Less bulky alkoxides like methoxide (B1231860) or ethoxide can support higher nuclearity clusters, while bulkier ligands favor dimers or monomers. mdpi.com The isopropoxide ligand is intermediate and commonly forms dimeric and potentially polymeric structures. mdpi.commdpi.com In some cases, these dimeric units can be further linked into one-dimensional polymeric chains. nih.gov
Table 2: Structural Parameters for an Analogous Di-μ-alkoxo Bridged Cu(II) Dimer Data based on the di-μ-methoxo bridged complex [Cu₂(L)₂Cl₂]
| Parameter | Value | Reference |
|---|---|---|
| Cu–Cu distance | 3.044 Å | rsc.org |
| Cu–O–Cu angle | 104.8° | rsc.org |
| Intradimer magnetic interaction (J) | -465 cm⁻¹ (Strong Antiferromagnetic) | rsc.org |
Electronic Configuration and Ligand Field Theory Considerations
Elucidation of d(x²−y²) Ground State and Hathaway Parameter Analysis
For Cu(II) in the common square planar or tetragonally elongated octahedral environments, the distortion lifts the degeneracy of the eg orbitals (d(z²) and d(x²-y²)). The d(x²-y²) orbital, which points towards the four equatorial ligands, becomes the highest energy orbital and contains the single unpaired electron. acs.orglibretexts.org Therefore, the ground state for the unpaired electron is the d(x²-y²) orbital. libretexts.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing this electronic structure. For a Cu(II) complex with a d(x²-y²) ground state, the spectrum is typically axial, characterized by two g-values: g∥ (parallel) and g⊥ (perpendicular). A key diagnostic feature is that g∥ > g⊥ > 2.0023 (the g-value for a free electron). libretexts.org The specific values of g∥ and g⊥ provide information about the coordination environment.
Hathaway's analysis provides a correlation between EPR spectral data and the stereochemistry of Cu(II) complexes. The G parameter, defined by the equation G = (g∥ - 2) / (g⊥ - 2), is used to assess the extent of exchange interaction between copper centers in a polycrystalline solid. researchgate.net A G value of less than 4 suggests significant exchange interactions between the copper centers, whereas a value greater than 4 indicates that exchange coupling is minimal and the local tetragonal axes are aligned or only slightly misaligned. researchgate.net According to Hathaway's analysis, EPR spectra with g∥ > g⊥ are indicative of an elongated octahedral or square-planar symmetry with the unpaired electron in the d(x²-y²) orbital. acs.org
Table 3: Representative EPR g-Values for Axial Cu(II) Complexes
| Parameter | Typical Value | Significance | Reference |
|---|---|---|---|
| g∥ | ~2.2-2.4 | Corresponds to the magnetic field parallel to the main symmetry axis. | libretexts.org |
| g⊥ | ~2.04-2.1 | Corresponds to the magnetic field perpendicular to the main symmetry axis. | libretexts.org |
| Condition | g∥ > g⊥ > 2.0 | Confirms a d(x²-y²) ground state, typical for square planar or elongated octahedral geometries. | acs.orglibretexts.org |
Reactivity Profile and Mechanism Investigations
The reactivity of this compound is dominated by two key features: the electrophilic nature of the copper center and the properties of the alkoxide ligands.
Lewis Acidity of the Copper (II) Center and Lability of Isopropoxide Ligands
The Cu(II) center is a d⁹ metal ion and acts as a Lewis acid, meaning it is an electron-pair acceptor. This Lewis acidity allows it to coordinate to a wide variety of Lewis bases (electron-pair donors), such as substrates in a catalytic reaction. The use of copper(II) alkoxide-N-heterocyclic carbene complexes in catalyzing conjugate addition reactions is a direct application of this property. rsc.org
The isopropoxide ligands are considered "hard" ligands that form relatively labile bonds with the copper center. The strength of the metal-alkoxide bond is generally weaker than, for example, a metal-carbon bond, making the alkoxide group susceptible to exchange or reaction. chalmers.se The reactivity of the alkoxide ligand is influenced by its electronic properties; electron-rich alkoxides are more readily oxidized, while electron-withdrawing groups (like fluorine) on the alkoxide can lead to more stable, isolable copper(II) alkoxide complexes. researchgate.net
This combination of a Lewis acidic metal center and labile alkoxide ligands underpins the compound's utility in chemical synthesis. The lability of the isopropoxide group allows for facile ligand exchange reactions, where the isopropoxide is replaced by another group. This is a fundamental step in many catalytic cycles. Furthermore, the Cu(II) center can participate in redox processes, and the alkoxide ligand itself can act as a base or a nucleophile, contributing to the compound's diverse reactivity profile.
Ligand Exchange Processes and Associated Kinetics
Ligand exchange in this compound complexes is a fundamental process where the isopropoxide ligands are substituted by other ligands. This reaction is crucial for the synthesis of various copper (II) derivatives and for its catalytic applications. The process generally involves the nucleophilic attack of an incoming ligand on the copper (II) center, leading to the displacement of one or more isopropoxide groups. The oxidation state of the copper center typically remains +2 throughout the exchange.
The kinetics of these exchange reactions are often studied to understand the reaction mechanism. In many cases, the reaction rate is found to be first-order with respect to both the copper (II) complex and the incoming ligand. chem-soc.si The rate of ligand exchange can be significantly influenced by the nature of the incoming ligand and the reaction conditions. For instance, studies on analogous copper (II) systems with Schiff base ligands have shown that the presence of a base like triethylamine (B128534) (NEt3) can increase the reaction rate by facilitating the deprotonation of the incoming ligand. chem-soc.si
The general mechanism can be described as an associative process where the incoming ligand first coordinates to the copper center, forming an intermediate species. This is followed by the departure of the isopropoxide ligand. chem-soc.si
Table 1: Kinetic Parameters for Model Ligand Exchange Reactions on Cu(II) Centers This table illustrates typical kinetic data observed in ligand exchange reactions involving Cu(II) complexes, analogous to what would be expected for this compound.
| Incoming Ligand System | Rate Constant (k) | Conditions | Reaction Order |
| H₂L² (Schiff Base) | (9.50 ± 0.28) × 10⁻³ s⁻¹ | DMF, 25°C | First-order in [Cu Complex] and [H₂L²] |
| H₂L³ (Schiff Base) | (2.93 ± 0.16) × 10⁻² s⁻¹ | DMF, 25°C | First-order in [Cu Complex] and [H₂L³] |
| H₂L² with NEt₃ | Increased Rate | DMF, 25°C | Rate increase due to base catalysis |
Data modeled after kinetic studies on Cu(II) Schiff base complexes. chem-soc.si
Nucleophilic Attack Pathways by Isopropoxide Ions
The isopropoxide ligand, being an alkoxide, is a potent nucleophile. In the context of this compound, nucleophilic attack can occur via two main pathways. Firstly, an external nucleophile can attack the copper (II) center, leading to ligand exchange as described previously. Secondly, the isopropoxide ligand itself, coordinated to the copper center, can act as a nucleophile, attacking an electrophilic substrate.
Table 2: Examples of Nucleophilic Attack Involving Alkoxide Ligands This table provides examples of electrophilic substrates that can be targeted by nucleophilic attack from alkoxide ligands sourced from metal-alkoxide complexes.
| Electrophilic Substrate | Product Type | Mechanism Detail |
| Acyl Halides / Anhydrides | Esters | Nucleophilic acyl substitution. umn.edu |
| Alkyl Halides | Ethers | Williamson-ether-like synthesis. |
| Carbon Dioxide | Alkyl Carbonates | Insertion reaction into the Cu-O bond. |
| Epoxides | β-hydroxy ethers | Ring-opening reaction. |
Electron-Transfer Processes Involving this compound
The reactivity of this compound is significantly defined by electron-transfer processes, where the copper center changes its oxidation state, typically cycling between Cu(II) and Cu(I). nih.gov These redox properties are central to its catalytic activity, particularly in oxidation reactions.
Reduction from Cu(II) to Cu(I): A common electron-transfer process involves the reduction of the Cu(II) center to Cu(I) during the oxidation of alcohols. In these reactions, Cu(II) isopropoxide acts as an oxidant. For instance, in aerobic alcohol oxidations, which can proceed via an Oppenauer-type mechanism, the Cu(II) center is reduced. The presence of a co-catalyst like 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) can facilitate a two-electron transfer pathway, where TEMPO acts as a hydrogen acceptor and regenerates the Cu(II) species from Cu(I). Mechanistic studies, including kinetic isotope effects, suggest that the cleavage of a C-H bond is often the rate-determining step in these oxidations. nih.gov
Redox Disproportionation and the Role of Cu(III): More complex electron-transfer pathways have been identified in related copper alkoxide systems. Research has shown that copper (II) alkoxides can react with other species to generate transient Cu(III) intermediates. nih.govacs.org For example, a three-coordinate copper(II) aryl, formed from a copper(II) alkoxide, can react with a phenolate (B1203915) anion. nih.gov This leads to a redox disproportionation event, producing a Cu(I) species and a highly reactive Cu(III) intermediate, which then undergoes reductive elimination to form the final cross-coupled product. nih.govacs.org This pathway highlights the accessibility of multiple oxidation states for copper in these reactions.
Divergent Mechanistic Pathways: The specific electron-transfer mechanism can be highly dependent on the reaction conditions. Studies on Cu(II)-mediated C-H oxidation have shown that under basic conditions, an organometallic pathway involving C-H activation is favored, while under acidic conditions, a single-electron-transfer (SET) mechanism can dominate. nih.gov This demonstrates that the environment dictates whether the reaction proceeds through a concerted organometallic step or a stepwise radical process.
Table 3: Research Findings on Electron-Transfer Processes This table summarizes key experimental and computational findings related to the redox chemistry of Cu(II) alkoxides.
| Process | Key Finding | Method of Observation | Reference |
| Alcohol Oxidation | Cu(II) is reduced to Cu(I). | Kinetic Studies | |
| Turnover Frequency (TOF) for primary alcohols: 12.8 ± 0.5 h⁻¹ | Kinetic Studies | ||
| ΔG‡ (rate-limiting step): 18.3 kcal/mol | DFT Calculations | ||
| Cross-Coupling | Redox disproportionation of Cu(II) to Cu(I) and Cu(III). | Experimental and Computational Analysis | nih.govacs.org |
| C-H Oxidation | Mechanism can switch between organometallic and single-electron-transfer (SET). | Product analysis under different pH conditions. | nih.gov |
| Reduction with H₂ | Cu(OⁱPr)₂ is reduced to Cu(0) metal. | Product Analysis |
Influence of Solvent Polarity and Coordination Properties on Reactivity
The choice of solvent plays a critical role in modulating the reactivity of this compound, influencing both reaction rates and mechanistic pathways. The solvent's effects can be attributed to its polarity and its ability to coordinate to the copper center. libretexts.org
Influence of Solvent Polarity:
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents can enhance reactivity, particularly in reactions involving charged intermediates or transition states. By stabilizing ionic species through dipole-dipole interactions, they can lower the activation energy barrier for processes like ligand exchange and nucleophilic attack. libretexts.org
Non-Coordinating Solvents (e.g., Hexane, Toluene): These solvents have a minimal interaction with the copper complex. Their use can be advantageous in preventing unwanted side reactions, such as hydrolysis from trace water, thereby improving the purity of the desired product.
Influence of Coordinating Properties:
Protic Solvents (e.g., Isopropanol): Protic solvents can engage in hydrogen bonding and can also act as ligands themselves. In the case of this compound, using isopropanol (B130326) as a solvent can limit ligand exchange reactions due to competitive coordination of the solvent molecules to the copper center, potentially shifting the reaction equilibrium.
Coordinating Aprotic Solvents (e.g., Pyridine): Strongly coordinating solvents can bind to the copper (II) center, altering its coordination geometry and electronic properties. This can change the reactivity and stability of the complex. harvard.edu For example, coordination of pyridine (B92270) can stabilize copper alkoxides against thermal decomposition. harvard.edu Furthermore, the coordinating strength of the solvent anion itself, as seen in ionic liquids, can significantly alter the speciation of the copper complex in solution and thereby modify its redox potential. rsc.org
Table 4: Summary of Solvent Effects on this compound Reactivity
| Solvent Type | Examples | Primary Effect | Impact on Reactivity | Reference |
| Polar Aprotic | THF, DMF | Stabilization of charged intermediates | Enhances rates of ligand exchange and nucleophilic reactions | libretexts.org |
| Protic / Coordinating | Isopropanol, Pyridine | Competitive coordination to Cu(II) center | Can inhibit ligand exchange; alters stability and reactivity | harvard.edu |
| Non-Polar / Non-Coordinating | Hexane, Toluene | Inert environment | Reduces side reactions (e.g., hydrolysis), improving product purity | |
| Ionic Liquids | (various) | Anion coordination alters Cu speciation | Modifies redox potential of the Cu(II)/Cu(I) couple | rsc.org |
Applications of Copper Ii Isopropoxide in Catalysis
General Principles of Copper (II) Isopropoxide in Organic Transformations
The catalytic action of this compound in organic transformations is rooted in its ability to lower the activation energy of reactions by providing an alternative pathway. As a catalyst, it can engage in both one-electron (e.g., Cu(II)/Cu(I) or Cu(II)/Cu(III)) and two-electron (e.g., Cu(I)/Cu(III)) redox cycles. nih.gov The general mechanism often involves the coordination of reactants to the copper center, followed by a key chemical transformation and subsequent release of the product, regenerating the active catalyst. The isopropoxide ligands are crucial, as they can be readily exchanged with substrate molecules, initiating the catalytic cycle. For instance, in reactions involving alcohols, the isopropoxide ligand can be exchanged with a substrate alcohol, tethering it to the copper center to facilitate subsequent steps like oxidation or coupling.
The versatility of copper catalysis is also linked to its ability to interact with a wide array of functional groups through Lewis acid or π-coordination interactions. mdpi.com In many catalytic cycles, especially oxidative reactions, the copper catalyst is oxidized and then reduced. For example, a Cu(I) species might be oxidized to Cu(II) or Cu(III) during the substrate transformation, and then regenerated through a reductive step. nih.gov Conversely, in reactions starting with Cu(II) isopropoxide, a common pathway involves an initial reduction to a Cu(I) species, which is often the active catalyst, followed by re-oxidation to Cu(II) to complete the cycle.
Catalytic Roles in Carbon-Heteroatom Bond Formation
Copper-catalyzed reactions are pivotal for forming carbon-heteroatom (C-X) bonds, particularly C-O and C-N bonds, which are integral to many bioactive molecules and natural products. mdpi.comnih.gov this compound serves as a valuable precatalyst or catalyst in these transformations, often proceeding through mechanisms like oxidative addition and reductive elimination. mdpi.com
This compound is an effective catalyst for esterification, the formation of an ester from a carboxylic acid and an alcohol. This process is crucial for producing a wide variety of esters used in numerous applications. researchgate.net The catalytic cycle for esterification using a metal alkoxide like this compound generally involves the activation of the carboxylic acid or the alcohol. In the Fischer esterification, the reaction equilibrium can be unfavorable; however, catalysts can significantly improve reaction rates and yields. libretexts.org While specific mechanistic details for this compound are not extensively detailed in the literature, the role of metal alkoxides in general esterification catalysis provides a framework. google.com The reaction typically involves the coordination of the carboxylic acid to the copper center, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.
The following table summarizes research findings on metal-catalyzed esterification, providing context for the role of copper alkoxides.
Table 1: Research Data on Metal-Catalyzed Esterification Reactions| Catalyst System | Reactants | Product Type | Key Observation | Reference |
|---|---|---|---|---|
| Manganese Pincer Complex | Primary Alcohols | Cross-Esters | Catalyzes dehydrogenative cross-coupling of two different primary alcohols. | researchgate.net |
| Titanium Isopropoxide/Citric Acid | Carboxylic Acids, Alcohols | Esters | Forms a catalyst for esterification reactions. | google.com |
Synthesis of Aldehydes and Alcohols via Catalytic Pathways
Copper (II) complexes are widely used to catalyze the oxidation of alcohols to aldehydes and ketones, which are important intermediates in the fine chemical and pharmaceutical industries. mdpi.com this compound can facilitate the synthesis of aldehydes from primary alcohols. This is often achieved through an aerobic oxidation process, where molecular oxygen serves as the terminal oxidant, making it an environmentally benign method. mdpi.comrsc.org The mechanism can be analogous to that of the enzyme galactose oxidase, involving coordination of the alcohol to the Cu(II) center, followed by a two-electron oxidation of the alcohol to an aldehyde, and the reduction of the copper species. mdpi.com The reduced copper catalyst is then re-oxidized by oxygen to complete the catalytic cycle. nih.gov
Conversely, this compound can also aid in the synthesis of alcohols by catalyzing the reduction of carbonyl compounds. This transformation is a fundamental reaction in organic synthesis. The catalytic pathway often involves the formation of a copper hydride species, which then delivers a hydride to the carbonyl carbon.
The table below highlights findings in copper-catalyzed alcohol oxidation.
Table 2: Research Data on Copper-Catalyzed Alcohol Oxidation| Catalyst System | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| [CuBr₂(2,2′-bipyridine)]/TEMPO | Primary Alcohols | Aldehydes | Selective and very mild aerobic oxidation. | rsc.org |
| Cu(II)/diimine/TEMPO | Benzylic Alcohols | Benzaldehydes | High catalytic activity in aqueous alkaline solution with dioxygen as the oxidant. | mdpi.com |
Catalysis in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. nih.govlibretexts.org Copper catalysts, including this compound, play a significant role in several types of C-C bond-forming reactions. smolecule.com These reactions can proceed through various mechanisms, often involving organocopper(II) intermediates which can act as a source of masked radicals for addition reactions. nih.gov
This compound is implicated in oxidative coupling reactions, particularly the homocoupling of terminal alkynes to form 1,3-diynes, a transformation known as the Glaser-Hay coupling. smolecule.com The Glaser coupling, one of the oldest coupling reactions, traditionally uses copper(I) salts, while modified versions like the Eglinton reaction use stoichiometric copper(II) salts such as copper(II) acetate (B1210297). wikipedia.org The Hay coupling is a variant that uses catalytic amounts of a copper(I) salt with a ligand like TMEDA, and oxygen from the air regenerates the active catalyst by oxidizing Cu(I) to Cu(II). wikipedia.orgorganic-chemistry.org
Research has shown that copper(II) alkoxide complexes can react with terminal alkynes to form copper(II) alkynyl species. chemrxiv.org These intermediates are proposed to be key in Cu-catalyzed C-C coupling reactions. chemrxiv.org The copper(II) alkynyl complex can then undergo transformation to yield the Glaser coupling product (a symmetrical diyne) and a copper(I) species, which can be re-oxidized to Cu(II) to perpetuate the catalytic cycle. chemrxiv.org
The following table presents data related to the Glaser-Hay coupling reaction.
Table 3: Research Data on Glaser-Hay Alkyne Coupling| Catalyst/Reagent | Reaction Type | Key Mechanistic Feature | Product | Reference |
|---|---|---|---|---|
| Copper(I) salt / TMEDA | Hay Coupling | Catalytic Cu(I) is reoxidized to Cu(II) by air. | Symmetrical Diyne | wikipedia.org |
| Copper(II) acetate | Eglinton Reaction | Stoichiometric Cu(II) salt acts as the oxidant. | Symmetrical Diyne | wikipedia.org |
Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govsioc-journal.cn Copper compounds are frequently used as catalysts in these reactions. nih.gov this compound has been noted for its utility in dehydrogenative coupling reactions to synthesize complex organic molecules. smolecule.com
In a typical Cu-catalyzed CDC reaction, the copper catalyst facilitates the activation of a C-H bond, often adjacent to a heteroatom like nitrogen. nih.gov This process often involves an oxidant to accept the electrons and hydrogen atoms from the substrates. While many CDC reactions use stoichiometric chemical oxidants, the use of molecular oxygen is a more environmentally friendly alternative. sioc-journal.cn The mechanism generally involves the oxidation of the substrate by the Cu(II) species to generate a radical or nucleophilic intermediate, which then reacts with the second substrate to form the new C-C bond.
The table below summarizes research on copper-catalyzed cross-dehydrogenative coupling.
Table 4: Research Data on Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC)| Catalyst | Oxidant | Coupling Partners | Bond Formed | Key Aspect | Reference |
|---|---|---|---|---|---|
| CuBr | TBHP | N,N-dimethylaniline and phenylacetylene | C(sp)-C(sp³) | Oxidative activation of a C-H bond adjacent to a nitrogen atom. | nih.gov |
| Cu(II) salts | Various (e.g., organic peroxides) | Various C-H bonds | C-C or C-Heteroatom | CDC reactions are an efficient method for bond formation but often require stoichiometric oxidants. | sioc-journal.cn |
Cross-Coupling Reactions (e.g., C-C and C-O bond formation)
Copper-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, including carbon-oxygen (C-O) bonds. beilstein-journals.orgwikipedia.org These reactions are cornerstones for synthesizing complex molecules, including pharmaceuticals and polymers. nih.gov Historically, copper was one of the first transition metals used for such transformations, as seen in the classical Ullmann reaction for forming biaryl compounds and the Ullmann and Goldberg reactions for C-O and C-N bond formation. beilstein-journals.orgtcichemicals.com
While early methods required harsh conditions and stoichiometric amounts of copper, modern advancements have introduced ligand-supported copper catalysts that operate under milder conditions with lower catalyst loadings. nih.govtcichemicals.com this compound, or related species generated in situ from a copper (II) salt and an alcohol, can participate in these catalytic cycles. The general mechanism for metal-catalyzed cross-coupling involves the reaction of an organometallic reagent (R-M) with an organic halide (R'-X) to form a new R-R' bond. wikipedia.org In copper catalysis, the cycle often involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
For C-O bond formation, copper catalysts facilitate the coupling of alcohols or phenols with aryl or alkyl halides. nih.govnsf.gov Recent developments have even utilized visible light to assist copper catalysts in overcoming the high energy barrier of oxidative addition, enabling the cross-coupling of alkyl bromides with aliphatic alcohols to form C(sp3)-O bonds with high diastereoselectivity. nsf.gov This highlights the ongoing innovation in copper-catalyzed cross-coupling reactions.
Asymmetric Henry (Nitroaldol) Reactions Catalyzed by Chiral Copper (II) Complexes
The asymmetric Henry, or nitroaldol, reaction is a vital C-C bond-forming reaction that produces chiral β-nitroalcohols. mdpi.compreprints.org These products are valuable synthetic intermediates, readily convertible into other important molecules like β-amino alcohols. mdpi.com Chiral copper(II) complexes have emerged as highly effective catalysts for this transformation, providing access to products with high yields and excellent enantioselectivities. mdpi.comnih.gov
The catalytic system typically involves a copper(II) source, such as copper(II) acetate (Cu(OAc)₂), and a chiral ligand. mdpi.com The active catalyst is often a chiral copper(II) alkoxide species formed in situ. The reaction mechanism is believed to be bifunctional, where the Lewis acidic copper(II) center activates the aldehyde, and a Brønsted basic site, such as the alkoxide, deprotonates the nitroalkane to form a nitronate intermediate. preprints.orgnih.gov
Research has explored a variety of chiral ligands in conjunction with copper(II) to optimize the Henry reaction. For instance, chiral organophosphorus derivatives containing an aziridine (B145994) ring have been shown to be effective ligands. mdpi.com When combined with a copper(II) source, these ligands catalyze the reaction between aromatic aldehydes and nitromethane, yielding chiral β-nitroalcohols with high chemical yields and enantiomeric excesses (ee) exceeding 95%. mdpi.com The choice of ligand and reaction conditions can influence the stereochemical outcome, allowing for the selective synthesis of either enantiomer of the product. mdpi.com
Below is a table summarizing the results of asymmetric Henry reactions using various chiral copper(II) catalyst systems.
| Aldehyde | Catalyst System | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Chiral Ligand 5 | Ethanol | 72 | 95 | 96 | mdpi.com |
| 4-Nitrobenzaldehyde | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Chiral Ligand 5 | Ethanol | 72 | 97 | 97 | mdpi.com |
| 2-Chlorobenzaldehyde | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Chiral Ligand 5 | Ethanol | 72 | 93 | 95 | mdpi.com |
| 3-Bromobenzaldehyde | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Chiral Ligand 5 | Ethanol | 72 | 94 | 96 | mdpi.com |
| Valeraldehyde (B50692) | 10 mol% Cu(OAc)₂·H₂O, 12 mol% Chiral Ligand | Isopropanol (B130326) | 72 | 88 | 57 | researchgate.net |
| 2,2-Dimethylpropanal | 10 mol% Cu(OAc)₂·H₂O, 12 mol% Chiral Ligand | Isopropanol | 72 | 88 | 67 | mdpi.comresearchgate.net |
Chiral Ligand 5 is an aziridine phosphine (B1218219) oxide derivative. Chiral Ligand for valeraldehyde and 2,2-dimethylpropanal is a C1-symmetric aminopinane-derived ligand.
Polymeric Reactions Catalyzed by this compound
Copper(II) alkoxide complexes, including copper(II) isopropoxide, have demonstrated significant catalytic activity in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters.
The ring-opening polymerization (ROP) of lactide (LA) is a primary method for producing polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) with widespread applications. nih.govrsc.org Copper(II) complexes, especially those featuring an isopropoxide ligand, have been identified as highly efficient catalysts for the ROP of rac-lactide (rac-LA). researchgate.netnih.gov
These copper(II) isopropoxide systems can produce PLA in a controlled manner with very high activity. researchgate.netnih.gov For example, a copper(II) complex with a diketiminate/isopropoxide ligand set has shown remarkable efficiency. researchgate.netnih.gov The catalysis proceeds efficiently, leading to high conversions of the monomer into polymer with well-defined molecular weights and narrow polydispersity indexes (PDI). researchgate.net One particularly active catalyst, (CDM)Cu(OCHMe₂)₂, achieved complete conversion of rac-LA within two minutes, producing heterotactically-enriched PLA. researchgate.net
The table below presents data from the ROP of rac-lactide using different copper(II) catalyst systems.
| Catalyst | [M]:[I] Ratio | Temperature (°C) | Time | Conversion (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Complex 1 | 200:1 | 140 | 24 h | 65 | 5.30 | 1.83 | nih.gov |
| Complex 2 | 200:1 | 140 | 24 h | 72 | 5.85 | 1.71 | nih.gov |
| Complex 3 | 200:1 | 140 | 24 h | 68 | 6.04 | 1.75 | nih.gov |
| Complex 4 | 200:1 | 140 | 24 h | 75 | 5.91 | 1.79 | nih.gov |
| (CDM)Cu(OCHMe₂)₂ | 100:1 | 25 | 2 min | >99 | 15.6 | 1.14 | researchgate.net |
[M]:[I] is the monomer to initiator ratio. Complexes 1-4 are imino phenoxide-based copper(II) systems. (CDM)Cu(OCHMe₂)₂ is a camphor-derived copper(II) isopropoxide complex.
Hydrosilylation Reactions of Carbonyl Compounds
The hydrosilylation of carbonyl compounds is a fundamental reduction method in organic chemistry, converting aldehydes and ketones to the corresponding alcohols. Copper(II) complexes have been developed as effective catalysts for these transformations. nottingham.ac.ukimperial.ac.uk The reaction involves the addition of a silicon-hydride bond across the C=O double bond.
Copper(II)-catalyzed hydrosilylation offers a convenient and operationally simple protocol. For instance, copper(II) catalysts can mediate the conjugate silylation of α,β-alkynyl carbonyl compounds in water, providing access to β-silyl-α,β-unsaturated carbonyl compounds with high yields and excellent diastereoselectivity. nih.gov The reaction conditions are mild, often performed at room temperature and open to the atmosphere, making it an environmentally friendly process. nih.gov
While various copper(II) sources like copper(II) acetate and copper(II) triflate are used, the active catalytic species is formed in the reaction mixture. researchgate.netacs.org For example, N-heterocyclic carbene-copper(I) catalysts have been shown to be highly chemoselective, reducing carbonyl functionalities in the presence of other reducible groups. researchgate.net Magnetically recoverable copper ferrite (B1171679) nanoparticles have also been employed as catalysts for the asymmetric hydrosilylation of ketones, demonstrating the versatility of copper-based systems in these reductions. imperial.ac.uk
Oxidation Reactions
Copper catalysts are widely used in oxidation reactions, leveraging the accessibility of multiple oxidation states (Cu(I), Cu(II), Cu(III)). These reactions are crucial for the synthesis of a variety of functional groups.
The direct synthesis of nitriles from alcohols via ammoxidation is a highly valuable and atom-economical transformation. nih.gov This process involves the oxidation of an alcohol in the presence of ammonia (B1221849). youtube.com Copper-based catalysts have proven to be effective for this reaction, often using molecular oxygen or air as the terminal oxidant, which aligns with the principles of green chemistry. researchgate.netnih.gov
The reaction typically proceeds through the initial oxidation of the alcohol to an aldehyde, which then condenses with ammonia to form an imine. youtube.com Subsequent dehydrogenation of the imine yields the final nitrile product. youtube.com Various copper catalyst systems have been developed, including copper(II) nitrate (B79036) with TEMPO as a co-catalyst, which facilitates the conversion of benzylic alcohols to aryl nitriles using aqueous ammonia and oxygen. nih.gov In some systems, a mixture of a copper complex and TEMPO can selectively oxidize benzylic alcohols in the presence of other alcohols like ethanol. youtube.com
Recent research has also focused on developing robust heterogeneous photocatalysts, such as iron-modified titanium dioxide, for ammoxidation at room temperature using ammonia and atmospheric oxygen. nih.gov While not exclusively using copper isopropoxide, these copper-catalyzed systems demonstrate the broad utility of copper in facilitating the synthesis of nitriles from alcohols under increasingly mild and sustainable conditions.
Aerobic Oxidation of Alcohols to Aldehydes
This compound, often in conjunction with a co-catalyst, is effective in the aerobic oxidation of alcohols to their corresponding aldehydes. This process is of significant interest in organic synthesis as it provides a greener alternative to traditional oxidation methods that use stoichiometric, often toxic, heavy-metal oxidants. core.ac.uksigmaaldrich.com The use of molecular oxygen, typically from ambient air, as the terminal oxidant is environmentally benign, with water being the primary byproduct. acs.orgnih.gov
Catalytic systems involving copper complexes, including those formed in situ from precursors like this compound, demonstrate high efficiency and selectivity, particularly for the oxidation of primary alcohols. mdpi.comscilit.com These reactions are often carried out under mild conditions, such as at room temperature. nih.gov The choice of ligands and additives, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, is crucial for the catalytic activity and can influence the reaction's scope and selectivity. mdpi.comacs.org For instance, many copper-based systems show a preference for the oxidation of primary benzylic and allylic alcohols over aliphatic ones. core.ac.ukorganic-chemistry.org
The general transformation can be represented as: RCH₂OH + ½ O₂ → RCHO + H₂O
Research has shown that the reaction conditions, including the solvent and the nature of the base, can significantly impact the efficiency of the oxidation. nih.govrsc.org For example, some systems operate effectively in organic solvents like acetonitrile, while others have been developed for use in ionic liquids to facilitate catalyst recycling. organic-chemistry.org
Mechanistic Investigations of Catalytic Cycles
The mechanism of copper-catalyzed aerobic alcohol oxidation is complex and has been the subject of extensive research. It is generally accepted to proceed through a two-stage catalytic cycle involving both the oxidation of the catalyst by molecular oxygen and the subsequent oxidation of the alcohol substrate. nih.govepa.gov
Several key intermediates have been proposed and, in some cases, spectroscopically observed or computationally modeled.
Copper(II)-alkoxide intermediates : A central intermediate in the proposed mechanisms is a copper(II)-alkoxide (Cu(II)-OR) species, formed from the reaction of the alcohol with a Cu(II) species. researchgate.netnih.gov This intermediate is believed to be crucial for activating the alcohol's α-C-H bond, facilitating its cleavage. nih.gov
Peroxycopper Species : In the catalyst oxidation stage, molecular oxygen reacts with a reduced copper(I) species. This is thought to proceed through the formation of a copper(II)-superoxide, which then reacts with another Cu(I) center to generate a peroxo-bridged binuclear copper(II) species (Cu₂O₂). nih.gov This peroxycopper intermediate is responsible for oxidizing the catalyst system back to its active state. rsc.org
Radical Intermediates : The involvement of radical species has been a topic of debate. Some mechanisms propose the formation of radical intermediates. For example, in some copper-catalyzed C-H oxygenation reactions, C-centered radicals are generated and then trapped by molecular oxygen to form peroxy radicals. beilstein-journals.org However, in the context of alcohol oxidation with Cu/TEMPO systems, studies using radical-probe substrates suggest that long-lived free radicals are not formed during the reaction. nih.gov Instead, a concerted or caged radical process may be involved. Some proposed pathways involve the homolytic cleavage of a C-Cu(II) bond to generate a Cu(I) species and a C-centered radical intermediate. rsc.org
The activation of O₂ is a critical step and is believed to involve its reaction with one or two Cu(I) centers to form reactive oxygen species like superoxide (B77818) or peroxide, which are bound to the copper centers. nih.gov This process avoids the direct, often sluggish, reaction of O₂ with the organic substrate and allows the oxidation to proceed under milder conditions. nih.gov The kinetic dependence of the reaction rate on the partial pressure of O₂ further confirms its integral role in the catalytic cycle, often being involved in the rate-determining step, especially for activated substrates like benzylic alcohols. acs.orgnih.gov
Kinetic studies have been instrumental in elucidating the mechanistic details of copper-catalyzed alcohol oxidations. The rate-determining step can vary depending on the nature of the alcohol substrate (e.g., benzylic vs. aliphatic) and the specific catalyst system employed. nih.govepa.gov
For the oxidation of benzylic alcohols using certain Cu/TEMPO systems, the rate-limiting step is often the aerobic oxidation of the Cu(I) catalyst. acs.orgnih.gov This is supported by kinetic data showing a first-order dependence on the partial pressure of oxygen and a mixed first- and second-order dependence on the copper concentration, while being zero-order in both the alcohol and TEMPO concentrations. nih.gov
The table below summarizes kinetic dependencies observed for benzyl (B1604629) alcohol oxidation with different Cu/TEMPO catalyst systems.
| Catalyst System | Dependence on pO₂ | Dependence on [Cu] | Dependence on [Alcohol] | Dependence on [TEMPO] | Rate-Limiting Step |
| Cu(I)OTf/bpy/NMI | First-order | Mixed 1st/2nd-order | Zero-order | Zero-order | Catalyst Oxidation |
| Cu(II)(OTf)₂/DBU | First-order | Mixed 1st/2nd-order | Saturation | Zero-order | Mixed |
| Cu(II)(OTf)₂/NMI | Slower rates, different dependencies | - | - | - | - |
Data sourced from mechanistic studies on Cu/TEMPO catalysis. nih.gov
Role of Molecular Oxygen in Aerobic Catalysis
Comparative Catalytic Performance with Other Copper Compounds
The catalytic activity of systems derived from this compound is often compared to those generated from other copper salts, such as copper (II) chloride (CuCl₂), copper (II) bromide (CuBr₂), and copper (II) triflate (Cu(OTf)₂). nih.govrsc.org The choice of the copper precursor can significantly influence the catalyst's performance, including its rate, selectivity, and substrate scope.
Comparison with Copper Halides : Systems using CuCl or CuBr₂ have been widely studied. For instance, Semmelhack's original system used CuCl in DMF for the aerobic oxidation of benzylic and allylic alcohols. rsc.org Sheldon and coworkers later developed a system with CuBr₂ and bipyridine. rsc.org These systems are effective but can have limitations, such as lower activity for unactivated aliphatic alcohols. nih.gov
Influence of the Counter-ion : The counter-anion of the copper salt (e.g., chloride, bromide, triflate) affects the Lewis acidity and redox potential of the copper center, thereby influencing the catalytic cycle. osti.gov For example, catalyst systems using Cu(OTf)₂ or a Cu(I) source like Cu(I)OTf often show enhanced reactivity and broader substrate scope compared to halide-based systems, enabling the efficient oxidation of aliphatic alcohols at room temperature. acs.orgnih.gov
Effect of Copper Oxidation State : While Cu(II) isopropoxide is a Cu(II) source, many highly active catalysts are generated from Cu(I) precursors. nih.govnih.gov The use of a Cu(I) source can lead to faster reaction rates. acs.org This is attributed to the in situ formation of a Cu(II)-hydroxide species during the aerobic oxidation step, which is a potent intermediate for the subsequent alcohol oxidation. acs.org However, Cu(II) salts can also be effective, sometimes requiring an induction period or different reaction conditions to form the active catalytic species. dtu.dk
The table below provides a qualitative comparison of different copper catalyst systems for the aerobic oxidation of primary alcohols.
| Copper Precursor | Typical Ligand/Base | Solvent | Substrate Scope | General Activity |
| CuCl | TEMPO | DMF | Primarily benzylic/allylic | Moderate |
| CuBr₂ | bipyridine/KOtBu | MeCN/H₂O | Benzylic and aliphatic | Good, may require heat |
| Cu(OTf)₂ | bipyridine/DBU/NMI | MeCN | Broad, including aliphatic | High |
| Cu(I)OTf | bipyridine/NMI | MeCN | Broad, including aliphatic | Very High |
| In situ from Cu(II) isopropoxide | Varies | Varies | Dependent on system | Dependent on system |
This table is a generalized summary based on multiple sources. nih.govnih.govrsc.org
Heterogeneous Catalysis and Support Effects
While much of the research on this compound catalysis focuses on homogeneous systems, the principles can be extended to heterogeneous catalysis, where the copper species is immobilized on a solid support. This approach offers significant advantages, including easier catalyst separation and recycling. researchgate.net
The choice of support material can have a profound effect on the catalyst's performance due to metal-support interactions. mdpi.com These interactions can influence the dispersion of the copper species, their particle size, and their electronic properties, all of which affect catalytic activity and stability. mdpi.com
Support Materials : Common supports for copper catalysts include alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), ceria (CeO₂), and zirconia (ZrO₂). mdpi.comnju.edu.cn The properties of the support, such as its surface area, porosity, and acidity/basicity, are critical. mdpi.comresearchgate.net For example, high surface area supports can promote high dispersion of the copper active phase. mdpi.com
Metal-Support Interaction : Strong interactions between copper oxide species and the support can lead to higher reduction temperatures and can stabilize highly dispersed copper species, preventing sintering and deactivation. mdpi.com For instance, the interaction between copper and zirconia is known to be strong, leading to highly active and selective catalysts for reactions like alcohol dehydrogenation. researchgate.netmdpi.com The Cu-ZrO₂ interface is considered a key factor in determining selectivity. mdpi.com
Mechanism on Heterogeneous Catalysts : In heterogeneous systems, the reaction mechanism can involve adsorption of the alcohol onto the catalyst surface. For isopropanol dehydrogenation over supported copper catalysts, a Langmuir-Hinshelwood mechanism has been proposed, where an isopropoxide species is formed on the surface. researchgate.net The support can play an active role; for example, in Cu/ZrO₂ catalysts for esterification, the alcohol can form an alkoxide on the zirconia support, which then reacts at the copper sites. mdpi.com
The reducibility of the copper species, often studied by temperature-programmed reduction (H₂-TPR), is a key indicator of catalytic potential, with highly dispersed species interacting strongly with the support often showing different reduction profiles than bulk copper oxide. mdpi.com
Role of Support Materials (e.g., Metal Oxides, Carbon-based Supports) on Catalytic Activity and Selectivity
The catalytic efficacy of copper compounds, including those derived from this compound, can be significantly amplified by immobilizing them onto high-surface-area support materials. These supports are not merely inert platforms; they actively influence the catalyst's performance by enhancing the dispersion of active metal sites, improving thermal stability, and preventing the aggregation of nanoparticles. acs.orgnih.gov The interaction between the copper species and the support material can alter the electronic properties of the metal, creating synergistic effects that boost catalytic activity and selectivity in various chemical transformations. nih.govrsc.org The choice of support, ranging from metal oxides to diverse carbon structures, is crucial and is tailored to the specific requirements of the catalytic reaction. acs.orgrsc.org
Metal Oxide Supports
Metal oxides are widely used as supports due to their thermal stability and chemical properties. rsc.org Titanium dioxide (TiO₂), often synthesized using titanium isopropoxide, is a prominent support material for copper-based catalysts. acs.orgresearchgate.net Doping TiO₂ with copper enhances its photocatalytic activity by narrowing the material's band gap, which shifts light absorption into the visible spectrum and reduces the recombination rate of photo-generated electrons and holes. researchgate.netoaepublish.com For instance, Cu-doped TiO₂ nanoparticles, prepared via sol-gel or solvothermal methods using precursors like titanium (IV) isopropoxide and copper salts, show significantly higher efficiency in degrading organic pollutants like methyl orange compared to undoped TiO₂. researchgate.netarabjchem.org Under visible light, the rates of reactive oxygen species (ROS) production by Cu/TiO₂ can be over 7 to 11 times greater than that of undoped TiO₂. oaepublish.com
Mixed metal oxide supports can offer further advantages. Copper catalysts supported on a Ceria-Titania (CeO₂-TiO₂) composite, prepared via a sol-gel method with titanium isopropoxide, have demonstrated high activity in CO oxidation. acs.org In these systems, highly dispersed single copper ions on the ceria particles act as the active sites. acs.org Similarly, modifying a TiO₂ support with alumina (Al₂O₃) has been shown to improve the performance of copper catalysts in the selective catalytic reduction (SCR) of nitrogen oxides (NO). mdpi.com The addition of aluminum broadens the effective temperature range for high NO conversion. For a catalyst with 20% aluminum content (Cu/Ti₀.₈Al₀.₂), the window for over 80% NO conversion was extended up to 400°C. mdpi.com
Table 1: Performance of Copper Catalysts on Metal Oxide Supports
| Catalyst System | Support Material | Precursors | Target Reaction | Key Research Finding | Reference |
| Cu-doped TiO₂ | Titanium Dioxide | Titanium(IV) isopropoxide, Copper(II) nitrate | Photocatalytic degradation of Methyl Orange | Catalytic capability was much higher than pure TiO₂ under visible light irradiation. | researchgate.net |
| Cu/TiO₂ | Titanium Dioxide | Titanium(IV) isopropoxide, Copper(II) acetate | ROS Production | Rates of O₂•⁻ and •OH production were 7.2 and 11.2 times larger, respectively, than undoped TiO₂ under visible light (λ ≥ 400 nm). | oaepublish.com |
| (Cu, N)-codoped TiO₂ | Nitrogen-doped Titanium Dioxide | Titanium(IV) isopropoxide, Copper source | Photocatalytic degradation of Methylene Blue & Methyl Orange | Exhibited higher photocatalytic activity than singly doped (Cu-TiO₂, N-TiO₂) or undoped TiO₂. | arabjchem.org |
| Cu/CeO₂-TiO₂ | Ceria-Titania | Titanium isopropoxide, (NH₄)₂Ce(NO₃)₆, Copper source | CO Oxidation | Decreasing Cu content from 0.86 wt% to 0.06 wt% increased the CO₂ formation rate from 310 to 690 μmol·gCu⁻¹·s⁻¹ at 250°C, indicating higher activity of single Cu atoms. | acs.org |
| Cu/Ti₀.₈Al₀.₂ | Alumina-Titania | Titanium isopropoxide, Copper(II) nitrate | Selective Catalytic Reduction of NO | Achieved >80% NO conversion in a broad temperature window of 250-400°C. | mdpi.com |
Carbon-based Supports
Carbon-based materials, such as activated carbon, graphene oxide (GO), and carbon nanotubes (CNTs), are excellent supports due to their high surface area, chemical stability, and unique electronic properties. mdpi.com Activated carbon, for example, facilitates a high degree of dispersion for copper and zinc oxide nanoparticles, which enhances the turnover frequency (TOF) and space-time yield of methanol (B129727) in the hydrogenation of CO₂. rsc.orgresearchgate.net
Graphene oxide is particularly versatile as a support because its surface is rich in oxygen-containing functional groups (e.g., hydroxyl, carboxyl, epoxy). mdpi.comresearchgate.net These groups serve as anchoring sites for metal complexes, preventing their aggregation and leading to stable and reusable heterogeneous catalysts. mdpi.comresearchgate.net For instance, copper(II) complexes anchored onto GO have been used as efficient and recyclable catalysts for various organic reactions. In the aerobic epoxidation of styrene, a GO-tethered Cu(II) salen complex demonstrated good activity and recoverability. rsc.org Similarly, a GO-supported Cu-valmet complex catalyzed the Henry reaction with 92.5% conversion and 95.8% enantiomeric excess (ee). mdpi.com GO-supported copper oxide (CuO-GO) has also been employed to catalyze click reactions for synthesizing 1,2,3-triazole derivatives in water, achieving good to excellent yields with low catalyst loading. researchgate.net The use of reduced graphene oxide (rGO) as a support for copper oxide nanoparticles has proven effective in the selective reduction of NO by CO. acs.org
Table 2: Performance of Copper Catalysts on Carbon-based Supports
| Catalyst System | Support Material | Target Reaction | Key Research Finding | Reference |
| Cu/ZnO | Activated Carbon | CO₂ Hydrogenation to Methanol | The activated carbon support increased the dispersion of the loaded metals, promoting a higher turnover frequency (TOF) on the active sites. | rsc.org |
| GO-supported Cu-valmet complex | Graphene Oxide | Henry Reaction | The catalyst achieved 92.5% conversion and 95.8% enantiomeric excess (ee). | mdpi.com |
| Cu(II)-Salen-GO | Graphene Oxide | Aerobic Epoxidation of Styrene | The heterogeneous catalyst was active and showed good recoverability without significant loss in activity or selectivity over successive runs. | rsc.org |
| GO-intercalated Cu(II)-bis-cyclen | Graphene Oxide | Azide-Alkyne Cycloaddition (Click Reaction) | The catalyst proved efficient for producing 1,4-disubstituted-1,2,3-triazoles in good yield (up to 89%). | frontiersin.org |
| CuO-GO | Graphene Oxide | Click Synthesis of 1,2,3-triazoles | The catalyst afforded excellent selectivity and good to excellent yields in water with low catalyst loading (0.2 mol%). | researchgate.net |
Applications of Copper Ii Isopropoxide in Materials Science
Precursor Chemistry for Advanced Inorganic Materials
The utility of copper (II) isopropoxide as a precursor is rooted in its molecular structure, which provides a direct and clean source of copper for the formation of complex oxide materials. Its decomposition pathway typically yields copper oxides and volatile organic byproducts, minimizing contamination of the final material.
Synthesis of High-Temperature Superconducting Materials (e.g., YBa₂Cu₃O₇-δ)
This compound plays a crucial role in the synthesis of high-temperature superconducting materials, most notably Yttrium Barium Copper Oxide (YBa₂Cu₃O₇-δ, or YBCO). The sol-gel method is a common route for the preparation of these complex ceramic materials, and this compound is often a key ingredient in the precursor solution. smolecule.com
In a typical sol-gel synthesis of YBCO, stoichiometric amounts of the metal alkoxide precursors, including yttrium isopropoxide, barium isopropoxide, and this compound, are dissolved in a common solvent. This process allows for the mixing of the constituent metals on a molecular level, which is critical for achieving a homogeneous final product. The subsequent hydrolysis and polycondensation reactions lead to the formation of a gel, which is then subjected to a carefully controlled heat treatment. During this calcination and annealing process, the organic components are removed, and the desired YBa₂Cu₃O₇-δ perovskite crystal structure is formed.
The use of this compound in this process offers several advantages. Its solubility in common organic solvents facilitates the creation of a homogeneous precursor solution, which is essential for the formation of a pure, single-phase YBCO material. Furthermore, the decomposition of the isopropoxide ligands occurs at relatively low temperatures, which can help in controlling the microstructure of the final superconducting ceramic. Research has shown that the choice of the copper precursor can significantly influence the properties of the resulting superconductor. While other copper sources can be used, this compound provides a reliable and effective route to high-quality YBCO materials.
Table 1: Representative Sol-Gel Synthesis Parameters for YBa₂Cu₃O₇-δ using this compound Precursor
| Parameter | Value/Condition |
| Precursors | Yttrium isopropoxide, Barium isopropoxide, this compound |
| Solvent | Anhydrous isopropanol (B130326) or other suitable organic solvent |
| Stoichiometry | Y:Ba:Cu molar ratio of 1:2:3 |
| Hydrolysis Agent | Water/alcohol mixture |
| Gelation Time | Several hours to days, depending on conditions |
| Calcination Temp. | 800-950 °C |
| Annealing Temp. | 400-600 °C in flowing oxygen |
| Final Product | YBa₂Cu₃O₇-δ |
Fabrication of Copper Oxide Nanoparticles (CuO, Cu₂O)
This compound is also a valuable precursor for the synthesis of copper oxide nanoparticles, including cupric oxide (CuO) and cuprous oxide (Cu₂O). These nanoparticles have garnered significant interest due to their unique size-dependent properties and potential applications in catalysis, electronics, and sensing.
The thermal decomposition of this compound in a controlled environment offers a versatile method for producing copper oxide nanoparticles. By carefully manipulating reaction parameters such as temperature, solvent, and the presence of capping agents, it is possible to exert significant control over the morphology, size, and crystalline phase of the resulting nanoparticles.
For instance, the decomposition of this compound at lower temperatures in the presence of a reducing agent can favor the formation of Cu₂O nanoparticles, while higher temperatures and an oxidizing atmosphere will typically lead to the formation of CuO. The choice of solvent can also influence the nanoparticle characteristics by altering the precursor's solubility and decomposition kinetics. Capping agents, such as long-chain amines or carboxylic acids, can be introduced to the reaction mixture to stabilize the growing nanoparticles, preventing their aggregation and allowing for the synthesis of monodisperse nanoparticles with well-defined shapes.
The properties of copper oxide nanoparticles are intrinsically linked to their size, shape, and crystalline phase, all of which can be tuned through the use of this compound as a precursor.
Electrical Properties: Both CuO and Cu₂O are p-type semiconductors. The electrical conductivity of nanoparticles synthesized from this compound can be tailored by controlling their size and stoichiometry. For example, smaller nanoparticles may exhibit quantum confinement effects that alter their electronic band structure.
Optical Properties: The optical properties of copper oxide nanoparticles, such as their absorption and photoluminescence spectra, are also highly size-dependent. Cu₂O nanoparticles, for instance, have a direct bandgap that makes them suitable for applications in optoelectronics and solar energy conversion. The ability to control the nanoparticle size via the synthesis conditions allows for the tuning of these optical properties.
Catalytic Properties: Copper oxide nanoparticles are known to be effective catalysts for a variety of chemical reactions. The high surface-area-to-volume ratio of nanoparticles synthesized from this compound enhances their catalytic activity. The specific crystalline phase (CuO vs. Cu₂O) and the exposed crystal facets can also significantly influence the catalytic performance.
Table 2: Influence of Synthesis Parameters on Copper Oxide Nanoparticle Properties using this compound
| Synthesis Parameter | Effect on Nanoparticle Properties |
| Decomposition Temperature | Influences crystalline phase (CuO vs. Cu₂O) and particle size. |
| Solvent | Affects precursor solubility, decomposition rate, and nanoparticle morphology. |
| Capping Agent | Controls particle size, prevents aggregation, and can influence shape. |
| Atmosphere | Determines the oxidation state of the copper in the final nanoparticle product. |
Control over Nanoparticle Morphology, Size, and Crystalline Phases
Thin Film Deposition Technologies
This compound is a suitable precursor for the deposition of thin films of copper and copper oxides using techniques such as Chemical Vapor Deposition (CVD).
Chemical Vapor Deposition (CVD) Applications of this compound
Chemical Vapor Deposition is a process in which a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The volatility and clean decomposition of this compound make it an attractive candidate for the CVD of copper-containing thin films. smolecule.com
In a typical CVD process using this compound, the precursor is vaporized and transported into a reaction chamber containing the substrate. The substrate is heated to a temperature sufficient to induce the thermal decomposition of the precursor. The isopropoxide ligands are released as volatile organic byproducts, leaving behind a thin film of copper or copper oxide on the substrate surface. The composition of the resulting film can be controlled by the deposition temperature and the presence of reactive gases such as oxygen or hydrogen.
The use of this compound in CVD offers the potential for depositing uniform and conformal thin films over large areas and complex topographies. This is particularly important in the microelectronics industry for the fabrication of interconnects and other components. The ability to deposit both metallic copper and semiconducting copper oxide films simply by adjusting the process conditions adds to the versatility of this precursor. Research in this area continues to focus on optimizing the deposition process to achieve high-quality films with tailored properties for specific applications.
Atomic Layer Deposition (ALD) of Copper and Copper Oxide Thin Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting chemical reactions. researchgate.netresearchgate.netrsc.org Copper (II) alkoxide precursors, such as copper (II) bis(dimethylamino-2-propoxide) (Cu(dmap)₂), which is structurally analogous to this compound, are utilized in ALD processes to grow both copper and copper oxide thin films. science.govmdpi.com This method allows for the creation of highly conformal and uniform films with thickness control at the atomic level, which is crucial for applications in microelectronics and nanotechnology. researchgate.nettandfonline.com
The fundamental principle of ALD is the self-limiting nature of the precursor and co-reactant pulses. rsc.orgresearchgate.net In an ideal ALD cycle for depositing copper oxide using a precursor like this compound, the substrate is first exposed to the copper precursor vapor. The precursor molecules react with the active sites on the substrate surface until all available sites are occupied, at which point the reaction stops. This is the first self-limiting half-reaction. tandfonline.com Any excess, unreacted precursor is then purged from the chamber with an inert gas.
Next, a co-reactant, such as water (H₂O) or ozone (O₃), is introduced into the chamber. researchgate.netnih.gov The co-reactant reacts with the layer of precursor molecules on the surface, forming a (sub)monolayer of the desired copper oxide material and generating volatile by-products. researchgate.net This second half-reaction is also self-limiting. After the reaction is complete, the by-products and excess co-reactant are purged. This entire sequence constitutes one ALD cycle, and it is repeated until the film reaches the desired thickness. researchgate.net The growth per cycle (GPC) remains constant within a specific temperature range known as the "ALD window," a key indicator of a self-limiting process. rsc.org For instance, in the ALD of copper (I) oxide using Cu(dmap)₂ and water, a stable GPC of 0.12 ± 0.02 Å per cycle was observed between 110 and 175 °C.
The choice of co-reactant and the parameters of precursor delivery significantly affect the properties of the resulting film, including its composition, crystallinity, and purity. mdpi.comresearchgate.net
Co-reactants: When using a Cu(II) precursor like Cu(dmap)₂, different co-reactants can lead to different final products. Using ozone (O₃) as the co-reactant typically results in the formation of polycrystalline copper (II) oxide (CuO) films at temperatures as low as 80 °C. mdpi.com In contrast, using water (H₂O) as the co-reactant with the same Cu(II) precursor can lead to the formation of amorphous copper (I) oxide (Cu₂O) films. mdpi.com The co-reactant can also influence the potential for interfacial oxidation when depositing on metal substrates. researchgate.net
Precursor Delivery and Deposition Parameters: The successful delivery of the this compound precursor to the substrate surface is critical. This requires heating the precursor to achieve sufficient vapor pressure. The duration of the precursor and co-reactant pulses, as well as the purge times, must be optimized to ensure complete surface saturation and removal of excess reactants and by-products, preventing unwanted chemical vapor deposition (CVD)-like growth. rsc.org For example, an optimized ALD process for copper oxide using Cu(dmap)₂ and water at 150 °C involved specific pulse and purge times to achieve high-quality films. mdpi.com The deposition temperature is also a crucial parameter, influencing both the GPC and the film's phase and crystallinity. mdpi.com
| Parameter | Influence on Film Properties | Example | Citation |
| Co-reactant | Determines the oxidation state and crystallinity of the copper oxide film. | Ozone (O₃) with Cu(dmap)₂ yields polycrystalline CuO; Water (H₂O) yields amorphous Cu₂O. | mdpi.com |
| Deposition Temperature | Affects Growth Per Cycle (GPC), phase purity, and crystallinity. | Optimal ALD window for Cu₂O from Cu(OAc)₂ and water is 180–220 °C. | |
| Pulse/Purge Times | Ensures self-limiting reactions and prevents precursor decomposition or CVD-like growth. | Optimized recipe at 150 °C: 1s Cu(dmap)₂, 30s purge, 0.5s H₂O, 30s purge. | mdpi.com |
A noteworthy aspect of using certain Cu(II) precursors in ALD is the ability to deposit copper (I) oxide (Cu₂O) films without the need for an external reducing agent. This has been observed with precursors such as copper (II) acetate (B1210297) and copper (II) bis(dimethylamino-2-propoxide).
The mechanism for this reduction from Cu(II) to Cu(I) depends on the precursor and co-reactant system. In the case of copper (II) acetate with water, the reduction is attributed to a thermally induced process where the precursor itself reduces to a volatile copper(I) acetate species before reaching the substrate. For aminoalkoxide precursors like Cu(dmap)₂, the reduction from Cu²⁺ to Cu⁺ is believed to be caused by a copper-catalyzed oxidation of the amino-propyl ligand during the reaction with water. mdpi.com This in-situ reduction is highly advantageous as it allows for the deposition of phase-pure Cu₂O, a p-type semiconductor with significant potential in electronics and photovoltaics, from stable and readily available Cu(II) sources.
| Cu(II) Precursor | Co-reactant | Proposed Reduction Mechanism | Resulting Film | Citation |
| Copper(II) Acetate (Cu(OAc)₂) | Water (H₂O) | Thermally induced reduction of Cu(OAc)₂ to volatile Cu(I) acetate. | Polycrystalline Cu₂O | |
| Copper(II) bis(dimethylamino-2-propoxide) (Cu(dmap)₂) | Water (H₂O) | Copper-catalyzed oxidation of the amino-propyl ligand. | Amorphous Cu₂O | mdpi.com |
Influence of Co-reactants and Precursor Delivery on Film Properties
Development of Functional Coatings
The copper oxide thin films deposited using this compound as a precursor can be engineered to create various functional coatings for a range of applications.
Superhydrophobic surfaces, which exhibit extreme water repellency, are of great interest for applications such as self-cleaning, anti-corrosion, and drag reduction. The creation of such surfaces requires a combination of low surface energy and a specific hierarchical micro/nano-scale roughness.
Metal alkoxides, including isopropoxides of metals like titanium and aluminum, are widely used as precursors in sol-gel and vapor deposition processes to create the necessary surface roughness for superhydrophobicity. While direct reports on using this compound for this purpose are not prevalent, the underlying principle is applicable. Copper oxide films can be deposited using this compound via methods like ALD or CVD. The resulting films can then be modified to achieve superhydrophobicity. For instance, metallic copper films produced by CVD have been functionalized with a fluorinated thiol after an oxidation step to create extremely hydrophobic surfaces with water contact angles approaching 180°. The key is that the deposition process using the copper alkoxide precursor can generate a conformal film with a controlled, rough morphology, which is a prerequisite for subsequent functionalization to achieve superhydrophobicity.
Copper (I) oxide (Cu₂O) and copper (II) oxide (CuO) are p-type semiconductors with properties that make them attractive for optoelectronic devices. Cu₂O has a direct bandgap of approximately 2.1-2.2 eV, making it suitable for applications in photovoltaics and photodetection in the visible range. CuO has a narrower bandgap of about 1.3-1.7 eV.
High-quality, pure, and uniform copper oxide thin films are essential for the fabrication of efficient optoelectronic devices. ALD, using precursors like this compound or its analogues, is an ideal technique for producing these films due to its precise thickness control and conformality. Researchers have successfully fabricated photoconductor devices using phase-pure, polycrystalline Cu₂O thin films deposited by ALD. These thin-film photoconductors have shown improved performance characteristics compared to bulk Cu₂O crystals. The ability to deposit pinhole-free semiconductor layers on complex, three-dimensional structures also opens up possibilities for novel device architectures, including solar cells, thin-film transistors, and various types of sensors.
Applications in Superhydrophobic Coatings and Surface Modification
Doping Agent in Composite Materials
The versatility of this compound extends to its use as a doping agent in the fabrication of advanced composite materials. Its chemical characteristics allow for the controlled introduction of copper ions into the lattice of various host materials, thereby modifying their intrinsic properties and creating new functionalities. This is particularly relevant in the field of semiconductor oxides, where the incorporation of dopants can significantly influence electronic and photocatalytic behavior.
Incorporation of Copper into Semiconductor Oxides (e.g., TiO2) for Enhanced Functional Properties (e.g., Photocatalysis)
A significant application of this compound is in the synthesis of copper-doped titanium dioxide (TiO₂), a material of great interest for its enhanced photocatalytic capabilities. The doping process involves the introduction of copper ions into the TiO₂ matrix, which can be effectively achieved using this compound as the copper source in conjunction with a titanium precursor like titanium (IV) isopropoxide.
The sol-gel method is a common technique employed for this purpose. nii.ac.jp In a typical synthesis, this compound and titanium (IV) isopropoxide are mixed in a solvent, often with a catalyst to initiate the sol-gel reaction. nii.ac.jp Refluxing the mixture of these alkoxide solutions before the hydrolysis has been shown to improve the homogeneity of the copper distribution within the TiO₂ matrix. nii.ac.jp This enhanced dispersion is crucial as it leads to the formation of effective Ti-O-Cu bonds. nii.ac.jp
The incorporation of copper into the TiO₂ lattice creates impurity states. nii.ac.jp These states are believed to act as traps for electrons in the conduction band of TiO₂, a critical step in preventing the rapid recombination of photogenerated electron-hole pairs. nii.ac.jp This prolonged charge separation is a key factor in enhancing the photocatalytic activity of the material. nii.ac.jp The presence of highly dispersed Cu²⁺ ions effectively promotes this electron trapping mechanism. nii.ac.jp
Furthermore, the introduction of copper via this compound can induce a visible light-induced photocatalytic activity in TiO₂, which is normally only active under UV irradiation. nii.ac.jp This is attributed to the electronic transition from the TiO₂ valence band to the newly formed Cu²⁺ impurity states within the band gap. nii.ac.jp This shift towards visible light absorption significantly broadens the potential applications of the resulting Cu-doped TiO₂ material. nii.ac.jp
Research has demonstrated that the method of introducing the this compound can influence the distribution of copper within the titania, which in turn affects the photocatalytic activity. researchgate.netresearchgate.net For instance, the timing of the addition of this compound to the titanium tetraisopropoxide sol can control whether the copper is more concentrated on the surface or within the bulk of the TiO₂ particles. researchgate.netresearchgate.net A high dispersion of copper on the titania surface has been found to enhance the electron transfer from the titania to the Cu²⁺ ions, thereby boosting photocatalytic activity. researchgate.net
The enhanced photocatalytic performance of Cu-doped TiO₂ prepared with this compound has been quantified through various experimental measures, including the degradation of organic compounds and the generation of hydroxyl radicals. nii.ac.jp These findings underscore the importance of this compound as a precursor for developing advanced photocatalytic materials.
Table of Research Findings on Cu-Doped TiO₂ using this compound
| Parameter | Undoped TiO₂ | Cu-Doped TiO₂ (prepared with this compound) | Key Findings | Reference |
| Copper Source | N/A | This compound | Effective for homogeneous doping. | nii.ac.jp |
| Synthesis Method | Sol-gel | Sol-gel with refluxing of alkoxides | Refluxing improves Cu²⁺ dispersion and forms Ti-O-Cu bonds. | nii.ac.jp |
| Photocatalytic Activity | Standard activity under UV light | Enhanced activity under UV and visible light | Cu²⁺ impurity states trap electrons, preventing recombination. | nii.ac.jp |
| Mechanism of Enhancement | Electron-hole pair generation | Prolonged charge separation due to electron trapping by Cu²⁺ | Ti-O-Cu bonds and electronic interaction between Cu and Ti are crucial. | nii.ac.jp |
| Visible Light Activity | Negligible | Present | Attributed to transition from TiO₂ valence band to Cu²⁺ impurity states. | nii.ac.jp |
| Copper Distribution | N/A | Controllable (surface vs. bulk) | High surface dispersion enhances electron transfer and photocatalytic activity. | researchgate.netresearchgate.net |
Theoretical and Computational Studies of Copper Ii Isopropoxide Systems
Electronic Structure Calculations
The electronic structure of copper (II) isopropoxide is fundamental to understanding its chemical behavior, from its geometry and stability to its role in catalysis.
Density Functional Theory (DFT) is a primary computational method used to investigate the ground state properties of copper (II) complexes. While detailed studies focusing exclusively on the simple dimeric or monomeric this compound are not extensively documented in literature, research on related, more complex copper (II) alkoxide systems provides significant insight into the expected electronic features.
For instance, studies on well-defined copper (II) alkoxide complexes, which serve as models for reactive intermediates, reveal important characteristics of the Cu-O bond. In a model complex like TptBuCuII(OCH2CF3) (where TptBu = hydro-tris(3-tert-butyl-pyrazolyl)borate), DFT calculations, in conjunction with experimental data, have been used to describe the electronic structure. acs.orgnih.govnih.gov These calculations show that the unpaired electron in the Cu(II) (a d9 system) resides primarily in a dx²-y² orbital, indicating a specific ground state electronic configuration. nih.gov The spin population is highly localized on the copper ion (approximately 68%), with a smaller but significant portion on the alkoxide oxygen (around 15%). nih.govnih.gov This distribution is crucial as it influences the reactivity of the alkoxide ligand. DFT calculations also highlight a significant σ interaction within the Cu-O bond of these alkoxide complexes. acs.orgnih.gov
DFT has also been employed to explore the geometries of various copper (II) complexes. For other systems, DFT calculations have successfully predicted the preference for specific coordination geometries, such as distorted trigonal planar or tetrahedral, depending on the nature of the ligands. wayne.edu For this compound, it is expected that DFT could similarly predict the most stable oligomeric form (e.g., dimer vs. tetramer) and the coordination geometry around the copper centers.
A key application of theoretical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental results for validation. This synergy is critical for accurately assigning spectral features.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic Cu(II) complexes, EPR spectroscopy is a vital characterization tool. DFT calculations are used to predict the g-tensor and the copper hyperfine coupling (A-tensor) values. In the case of the model complex TptBuCuII(OCH2CF3), calculations supported the experimental observation of an unusually large gzz value of 2.44 and a small copper hyperfine coupling Azz. nih.govnih.gov The large gzz value is indicative of a dx²-y² ground state. nih.gov The table below summarizes the experimental and simulated EPR parameters for this model compound.
| Parameter | Experimental Value | Simulation Value |
| gxx | - | 2.060(6) |
| gyy | - | 2.093(6) |
| gzz | 2.44(1) | 2.447(6) |
| Azz (MHz) | 120(10) | - |
| Data sourced from a study on a model Cu(II)-trifluoroethoxide complex. nih.gov |
Vibrational Spectroscopy: DFT calculations can predict vibrational frequencies, which are then compared with experimental Infrared (IR) and Resonance Raman (rR) spectra. For the TptBuCuII(OCH2CF3) complex, rR spectroscopy identified a Cu-O stretching mode at 592 cm-1, a value supported by quantum chemical calculations. acs.orgnih.gov Such calculations help assign specific vibrational modes and can determine force constants for bonds like the Cu-O bond. acs.org
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which are observed in UV-visible absorption and Magnetic Circular Dichroism (MCD) spectra. For the model Cu(II)-alkoxide, calculations helped assign weak ligand-field transitions and a more intense ligand-to-metal charge transfer (LMCT) transition from the ethoxide to the copper ion. acs.orgnih.gov
Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration
Reaction Mechanism Elucidation
Computational modeling is instrumental in mapping out potential reaction pathways for the synthesis, decomposition, and catalytic activity of this compound.
Ligand exchange is a fundamental reaction for copper (II) alkoxides. While specific models for this compound are scarce, ab initio quantum mechanics/molecular mechanics (QM/MM) approaches have been used to study ligand exchange in aqueous Cu(II) systems. aip.org These simulations can model the dynamics of water molecules exchanging between the first and second hydration shells, revealing the associative or dissociative nature of the mechanism. aip.org Similar methodologies could be applied to model the exchange of isopropoxide ligands or the reaction with other alcohols.
Computational studies have also investigated the decomposition of copper (II) alkoxides. One study on a bulky copper (II) alkoxide suggested that reaction with copper (II) halides can lead to the reduction of the copper center, with the alkoxide decomposing via β-scission to form a ketone. wayne.edu DFT calculations can be used to map the potential energy surface for such decomposition reactions, identifying intermediates and products. For Cu(II) aminoalkoxide complexes, thermal decomposition to metallic copper via a γ-hydrogen elimination reaction has been proposed. researchgate.net
Copper (II) alkoxides are proposed intermediates in a variety of catalytic oxidation reactions. nih.gov Computational methods are essential for identifying the transition states and calculating the activation energies for these catalytic cycles. For example, in copper-catalyzed alcohol oxidations, a Cu(II)-alkoxide intermediate is believed to be the active species. acs.orgnih.govnih.gov DFT calculations can model the subsequent steps, such as hydrogen atom abstraction from the alcohol substrate, and determine the energetic barriers involved.
In other related systems, such as C-H etherification catalyzed by copper complexes, computational methods have identified key intermediates, including novel peroxide adducts and Cu(III) species, and have elucidated their role in the catalytic cycle. nih.gov For the reaction between a Cu(II) aryl complex and a phenolate (B1203915) anion, computational analysis supported a redox disproportionation mechanism involving a Cu(III) intermediate that undergoes reductive elimination to form the final product. nih.gov These examples showcase the power of computational chemistry to unravel complex catalytic mechanisms that may be operative in reactions involving this compound.
Computational Modeling of Ligand Exchange and Decomposition Pathways
Molecular Dynamics Simulations (if applicable) for Structural Dynamics and Interactions
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution or its interaction with surfaces and other molecules over time.
While dedicated MD simulations on this compound are not widely reported, related studies demonstrate their potential applicability. For example, ab initio MD (AIMD) has been used to study the dimerization of Cu2+ ions on silica (B1680970) surfaces, providing detailed information on the structure and energetics of the adsorbed species. nih.gov Such methods could be used to simulate the interaction of this compound with substrate surfaces during thin-film deposition processes like Atomic Layer Deposition (ALD). Reactive MD simulations have been applied to study the surface chemistry of other copper precursors, like copper(II) acetylacetonate, during ALD, modeling the decomposition and ligand-exchange reactions on the substrate. researchgate.net
A significant challenge in performing classical MD simulations for metal complexes is the development of accurate force fields that can correctly describe the coordination environment of the metal ion. lu.se Parametrization often requires extensive quantum chemical calculations to reproduce geometries and interaction energies. lu.se Once developed, these force fields would allow for large-scale simulations of this compound in solution, providing information on its aggregation state, solvent interactions, and dynamic structural fluctuations.
Prediction of Novel Reactivities and Material Properties
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of chemical systems, including the reactivity of copper(II) isopropoxide and the properties of materials derived from it. These computational models allow for the exploration of reaction mechanisms and the in-silico design of new materials with tailored functionalities, often guiding and accelerating experimental discoveries.
Prediction of Novel Reactivities
Computational studies on copper(II) isopropoxide and related copper alkoxide complexes have been pivotal in predicting their potential in a variety of catalytic applications. These theoretical investigations provide atomistic insights into reaction pathways and transition states, which are often difficult to determine experimentally.
One significant area of prediction is in the realm of C-H bond activation and oxidation catalysis . Theoretical models suggest that copper(II) alkoxide intermediates are key species in copper-catalyzed oxidation of alcohols. nih.gov DFT calculations have been employed to understand the electronic structure of these intermediates and how the copper center modulates the strength of the α-C-H bond of the coordinated alkoxide, facilitating its cleavage. nih.gov Building on this, computational studies predict that copper(II) isopropoxide could be a precursor to highly reactive copper-oxo species capable of performing challenging C-H hydroxylation reactions on other substrates. nih.govacs.org The insights from these models are crucial for designing new, efficient, and selective oxidation catalysts inspired by copper-containing enzymes. researchgate.net
Another promising area is in the catalytic conversion of carbon dioxide . DFT calculations have shown that functionalizing Metal-Organic Frameworks (MOFs) with copper alkoxide sites can significantly lower the activation barrier for the hydrogenation of CO2 to formic acid. acs.orgacs.orgtudelft.nl These studies predict that the copper(II) isopropoxide-derived centers within the MOF structure can act as active sites for CO2 activation and subsequent conversion, opening up avenues for the development of novel materials for carbon capture and utilization.
Furthermore, computational studies have explored the role of copper alkoxides, which can be formed in-situ from precursors like copper(II) isopropoxide, in various coupling reactions. For instance, DFT calculations have been used to rationalize the mechanism of copper-catalyzed ring-opening reactions of strained heterocycles, such as aziridines, with boron reagents. nih.gov These models predict the feasibility of different reaction pathways and help in identifying the optimal reaction conditions and substrate scope for synthesizing valuable β-aminoboronates. nih.gov
The following table summarizes key predicted reactivities for systems involving copper(II) alkoxides, based on computational studies.
| Predicted Catalytic Application | Role of Copper(II) Alkoxide | Computational Method | Predicted Outcome |
| C-H Bond Hydroxylation | Precursor to reactive copper-oxo species | Density Functional Theory (DFT) | Selective oxidation of hydrocarbons |
| CO2 Hydrogenation | Active site in functionalized MOFs | Density Functional Theory (DFT) | Reduced energy barrier for conversion to formic acid acs.orgacs.orgtudelft.nl |
| Borylative Ring-Opening | In-situ formed catalytic intermediate | Density Functional Theory (DFT) | Regioselective synthesis of β-aminoboronates nih.gov |
| Alcohol Oxidation | Key catalytic intermediate | Density Functional Theory (DFT) | Modulation and weakening of the substrate's α-C-H bond nih.gov |
Prediction of Novel Material Properties
Copper(II) isopropoxide serves as a valuable molecular precursor for the synthesis of copper-containing materials. Computational modeling is instrumental in predicting the material properties that arise from incorporating copper into various host lattices, guiding the synthesis of materials with desired electronic, optical, and magnetic characteristics.
A significant focus of theoretical predictions has been on copper-doped titanium dioxide (TiO2) , a widely studied photocatalyst. DFT calculations predict that doping TiO2 with copper, achievable through the decomposition of copper(II) isopropoxide, can substantially modify its electronic and optical properties. nih.govnih.gov Theoretical studies consistently show that introducing copper into the TiO2 lattice creates new energy levels within the band gap. nih.govnih.gov This is predicted to lower the effective band gap energy, enabling the material to absorb a broader range of visible light, thereby enhancing its photocatalytic efficiency under solar irradiation. nih.govnih.gov
The table below presents a summary of predicted changes in TiO2 properties upon copper doping, as derived from DFT calculations.
| Property | Predicted Effect of Copper Doping | Computational Finding | Potential Application |
| Band Gap | Reduction of band gap energy | Introduction of Cu 3d states above the valence band maximum nih.govnih.gov | Visible-light photocatalysis nih.gov |
| Optical Absorption | Red-shift in absorption spectrum | Lower energy electronic transitions enabled by new states nih.gov | Enhanced solar energy utilization |
| Electronic Structure | Creation of acceptor states | P-type semiconducting behavior nih.gov | Optoelectronic devices |
Beyond photocatalysis, computational studies have predicted the emergence of novel magnetic properties in non-magnetic oxides when doped with copper. DFT calculations on copper-doped TiO2 and ZnO have predicted the possibility of inducing room-temperature ferromagnetism. arxiv.orgworldscientific.com The magnetic moment is predicted to arise from the unpaired electrons in the 3d orbitals of the Cu(II) ions and their interactions, which are mediated by the host oxide lattice. researchgate.netarxiv.orgworldscientific.com These theoretical predictions suggest that materials synthesized from copper(II) isopropoxide could be candidates for "spintronic" devices, which utilize both the charge and spin of electrons.
Similarly, theoretical investigations have been conducted on other copper-doped oxide systems. For instance, the use of copper(II) isopropoxide for creating Cu-doped gallium oxide (Ga2O3) films has been explored. tudelft.nl DFT calculations can predict the stability of different crystalline phases of Ga2O3 upon copper doping and annealing, as well as the resulting electronic band structure and optical transparency, which are critical for applications in transparent electronics and power devices. tudelft.nl Hybrid DFT calculations on Cu-doped LaMnO3 perovskites also predict tunable half-metallicity and significant electronic spin polarization, highlighting their potential in spintronics and catalysis. acs.org
These predictive computational studies are crucial for the rational design of new materials. By forecasting the properties of yet-to-be-synthesized materials, they provide a roadmap for experimental efforts, saving time and resources in the quest for advanced materials with novel functionalities.
Advanced Research Directions and Future Perspectives for Copper Ii Isopropoxide
Design and Synthesis of Next-Generation Copper (II) Isopropoxide Derivatives
The modification of the basic this compound structure is a key area of research aimed at fine-tuning its reactivity, solubility, and stability. The design of next-generation derivatives involves the introduction of ancillary ligands that can modulate the electronic and steric environment of the copper center.
Heteroleptic Complexes: Researchers are synthesizing heteroleptic derivatives by replacing one of the isopropoxide groups with other functional ligands. For instance, complexes incorporating N-heterocyclic carbenes (NHCs) are being explored. NHC-copper alkoxides are implicated as highly effective precatalysts in a wide range of reactions. rsc.org The synthesis can proceed through mechanochemical methods, such as ball milling, which offers a greener alternative to traditional solvent-based syntheses. rsc.org
Pyridine (B92270) and Hydroxypyridine Derivatives: The use of ligands like 2-(hydroxyethyl)pyridine and 2-(hydroxymethyl)pyridine allows for the creation of mononuclear, binuclear, and polynuclear copper (II) complexes. rsc.orgnih.gov These derivatives can exhibit diverse coordination geometries, from square planar to square pyramidal, which in turn influences their catalytic and magnetic properties. rsc.org For example, a dinuclear complex linked by chloride bridges has been synthesized, demonstrating the potential to create complex one-dimensional structures. rsc.org
Heterometallic Alkoxides: Another frontier is the synthesis of heterometallic alkoxides, where this compound is combined with other metal alkoxides, such as those of aluminum or zinc. mdpi.com These materials are of particular interest as single-source precursors for complex oxide materials, for example, in the synthesis of Cu/ZnO/Al₂O₃ catalysts for methanol (B129727) production. mdpi.com
| Derivative Type | Ancillary Ligands | Synthetic Strategy | Potential Advantages | Reference(s) |
| NHC-Copper Alkoxides | N-Heterocyclic Carbenes (NHCs) | Mechanochemistry (Ball Milling) | Enhanced catalytic activity, green synthesis route | rsc.org |
| Pyridine-based Complexes | 2-(hydroxyethyl)pyridine, 2-ethylpyridine | Solution-phase reaction with copper(II) salts | Tunable coordination geometry, novel magnetic and biological properties | rsc.org |
| Heterometallic Alkoxides | Aluminum isopropoxide, Zinc isopropoxide | Sol-gel precursor route | Single-source precursors for mixed-metal oxides, controlled stoichiometry | mdpi.comacs.org |
Expanding the Scope of Catalytic Transformations
This compound and its derivatives are effective catalysts for a variety of organic reactions. smolecule.com Future research aims to broaden their application to more complex and environmentally significant transformations.
Green Oxidation Reactions: A significant research thrust is the use of copper complexes as catalysts for the oxidation of alcohols using environmentally benign oxidants like hydrogen peroxide in green solvents like water. researchgate.net Alkoxide-bridged dinuclear copper (II) complexes have shown high catalytic activity and selectivity for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net
Photoredox Catalysis: Copper-based photocatalysts are emerging as a low-cost and sustainable alternative to precious metal catalysts (e.g., iridium and ruthenium). nih.gov The combination of copper (II) salts with conventional photocatalysts in dual catalytic systems has proven effective for cross-coupling reactions. Future work will likely focus on developing novel this compound derivatives that can directly participate in photoredox cycles. nih.gov
CO₂ Reduction: The electrochemical conversion of carbon dioxide (CO₂) into valuable chemicals is a critical goal for sustainable chemistry. Copper-based materials are unique in their ability to catalyze the reduction of CO₂ to a range of hydrocarbon products. scg.chacs.org Research is focused on designing specific copper catalyst structures, potentially derived from isopropoxide precursors, to enhance the efficiency and selectivity of this process. researchgate.net
Integration into Hybrid and Multifunctional Materials Systems
The integration of this compound into larger material systems is a promising strategy for creating advanced functional materials with synergistic properties.
Precursor for Nanomaterials: this compound is an excellent precursor for the synthesis of copper oxide (CuO) nanoparticles through methods like thermal decomposition or sol-gel processes. mdpi.comsmolecule.com These nanoparticles have applications in electronics, sensors, and as catalysts. smolecule.combiotechrep.ir
Hybrid Organic-Inorganic Materials: Research is underway to create hybrid materials by combining copper species with polymers, titania (TiO₂), or other inorganic supports. mdpi.comnih.govrsc.org For example, copper-doped TiO₂ nanofibers have been produced via electrospinning using titanium (IV) isopropoxide and copper acetate (B1210297) as precursors, resulting in materials with enhanced pseudocapacitive and dielectric properties. nih.gov Similarly, hybrid systems of titania and lipopeptides have been developed, where the accessibility of functional groups was tested by their ability to adsorb Cu²⁺ ions. mdpi.com These multifunctional materials can combine the photocatalytic activity of TiO₂ with the antimicrobial or complexing properties of the integrated functional component. mdpi.comrsc.org
Bridged Titania-Bisphosphonates: Novel water-stable, non-siliceous hybrid materials have been synthesized using titanium isopropoxide and bisphosphonate linkers. The functionality and accessibility of these materials were confirmed through their ability to adsorb copper (II) ions from aqueous solutions, indicating their potential for applications like heavy metal removal. acs.org
Development of Sustainable and Green Synthetic Routes
In line with the principles of green chemistry, a major focus is on developing more environmentally friendly methods for synthesizing and utilizing this compound and its derivatives. numberanalytics.com
Mechanochemistry: As mentioned, ball milling is a solvent-free or low-solvent technique that can efficiently produce copper complexes, reducing waste and energy consumption. rsc.org
Benign Solvents: The use of water as a solvent for catalytic reactions, such as alcohol oxidation catalyzed by copper complexes, represents a significant step towards greener chemical processes. researchgate.net
Biogenic Synthesis: Green synthesis routes for copper oxide nanoparticles, which can be derived from this compound, are being explored using plant extracts (e.g., from lemon or Corchorus olitorus leaves) as reducing and capping agents. mdpi.com This approach avoids the use of harsh chemicals and produces nanoparticles with high catalytic activity for applications like environmental remediation. mdpi.com
| Green Chemistry Approach | Description | Example Application | Reference(s) |
| Mechanosynthesis | Use of mechanical force (e.g., ball milling) to induce chemical reactions with minimal or no solvent. | Synthesis of (NHC)CuX complexes. | rsc.org |
| Green Solvents | Replacing traditional volatile organic solvents with environmentally benign alternatives like water. | Oxidation of alcohols using a Cu(II) complex in water. | researchgate.net |
| Biogenic Nanoparticle Synthesis | Using plant extracts as reducing and capping agents for the synthesis of CuO nanoparticles. | Degradation of organic dyes using CuO NPs synthesized with leaf extracts. | mdpi.com |
Predictive Modeling and Data-Driven Research for Accelerated Discovery
The traditional trial-and-error approach to catalyst and materials discovery is time-consuming and expensive. Modern research is increasingly leveraging computational tools to accelerate this process.
Machine Learning (ML) for Catalyst Discovery: Data-driven approaches and machine learning are being used to screen vast chemical spaces for promising new catalysts. acs.orgresearchgate.net By analyzing datasets of known catalysts, ML models can predict the catalytic performance of new, untested compounds, including novel copper derivatives. scg.chtohoku.ac.jp This allows researchers to focus experimental efforts on the most promising candidates for applications like CO₂ reduction. scg.chresearchgate.nettohoku.ac.jp
Predictive Modeling of Material Properties: Computational models are being developed to predict the physical and chemical properties of new materials, such as Cu-Be alloys, based on their composition and processing parameters. mdpi.com Similar approaches can be applied to predict the properties of hybrid materials derived from this compound, optimizing factors like mechanical strength, conductivity, or porosity. mdpi.commdpi.com
Database Mining: The creation of open-access databases for computational catalysis data facilitates broader research and collaboration. tohoku.ac.jpasiaresearchnews.com By mining these databases, researchers can identify trends and relationships that guide the rational design of new copper-based materials. github.io
Industrial Scale-Up and Process Intensification of Synthesis and Applications
Translating laboratory-scale successes to industrial production requires overcoming significant challenges in scalability, cost, and efficiency. Process intensification (PI) offers a framework for developing smaller, cleaner, and more energy-efficient chemical processes. numberanalytics.comdokumen.pub
Continuous Flow Reactors: Shifting from batch to continuous flow synthesis using microreactors or other advanced reactor designs can improve heat and mass transfer, enhance safety, and increase throughput for the production of this compound and its derivatives. canterbury.ac.nz
Multifunctional Reactors: The integration of reaction and separation into a single unit, such as in reactive distillation, is a key PI strategy. canterbury.ac.nzresearchgate.net This can be particularly beneficial for equilibrium-limited reactions where this compound is used as a catalyst, such as in esterifications, by continuously removing products to drive the reaction to completion. researchgate.net
Efficient Precursor Synthesis: For industrial applications, the synthesis of high-purity this compound is crucial. Patented methods often involve the reaction of copper (II) salts like copper (II) fluoride (B91410) with alkali metal alkoxides in alcoholic solutions, followed by purification steps to remove byproducts. google.comgoogle.com Optimizing these large-scale syntheses for cost and purity is an ongoing area of industrial research.
Q & A
Q. What are the recommended methods for synthesizing Copper(II) isopropoxide in a laboratory setting?
- Methodological Answer: Copper(II) isopropoxide can be synthesized via ligand exchange reactions using copper(II) salts (e.g., CuCl₂) and isopropanol under anhydrous conditions. A modified approach from hydrothermal synthesis protocols (e.g., ) involves dissolving a copper precursor (e.g., CuCl₂) in isopropanol, followed by controlled heating and stirring to facilitate alkoxide formation. For example, in titanium isopropoxide synthesis, citric acid was dissolved in isopropanol before adding metal precursors, suggesting a similar solvent-mediated route for copper(II) isopropoxide. Post-reaction, the product is isolated via evaporation and purified under inert conditions to prevent hydrolysis.
Q. What safety precautions and storage conditions are critical for handling Copper(II) isopropoxide?
- Methodological Answer: Copper(II) isopropoxide is corrosive and requires PPE (gloves, goggles, lab coat). Storage must avoid moisture, extreme temperatures, and incompatible materials (e.g., strong oxidizers, per and ). Safety data ( ) highlight its irritant effects on skin/eyes; spills should be neutralized with inert absorbents and disposed as hazardous waste. Store in airtight containers under nitrogen or argon to prevent degradation.
Q. How can researchers confirm the structural integrity of synthesized Copper(II) isopropoxide?
- Methodological Answer: Key characterization techniques include:
- FTIR Spectroscopy: Detect Cu-O vibrational modes (~500 cm⁻¹) and isopropoxide ligand signatures.
- XRD: Compare crystallinity with reference patterns.
- Elemental Analysis (CHNS/O): Verify stoichiometry.
- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition steps.
employed similar methods for metal-organic frameworks, validating their applicability.
Advanced Research Questions
Q. How does Copper(II) isopropoxide function as a precursor in doped metal oxide synthesis (e.g., TiO₂-Cu systems)?
- Methodological Answer: details its use in hydrothermal synthesis of Cu-doped TiO₂. Copper(II) isopropoxide is homogenized with titanium precursors (e.g., titanium isopropoxide) in a solvent (isopropanol/citric acid), followed by evaporation and calcination. Adjusting molar ratios (e.g., 2.5:1 citric acid:Ti) controls dopant distribution. Magnetic stirring ensures uniform mixing, while thermal treatment (400–600°C) stabilizes the oxide structure. Post-synthesis, EDX or XPS quantifies copper incorporation.
Q. What analytical strategies resolve discrepancies between theoretical and experimental copper content in synthesized compounds?
- Methodological Answer:
- ICP-OES/AAS: Quantify copper content precisely.
- Mass Balance Analysis: Compare theoretical yields (based on stoichiometry, ) with experimental yields to identify losses (e.g., during filtration or incomplete reactions).
- Cross-Validation: Use TGA to track decomposition and EDX for localized elemental mapping.
’s yield calculation framework (e.g., % yield = [experimental/theoretical] × 100) is critical for troubleshooting.
Q. How do solvent polarity and coordination properties influence Copper(II) isopropoxide reactivity in alkoxide exchange reactions?
- Methodological Answer: Polar aprotic solvents (e.g., THF) enhance reactivity by stabilizing intermediates, while protic solvents (e.g., isopropanol) may limit ligand exchange due to competitive coordination. used isopropanol for titanium isopropoxide synthesis but noted that solvent evaporation is crucial to prevent side reactions. For copper(II) isopropoxide, non-coordinating solvents (e.g., hexane) could improve purity by reducing hydrolysis.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of Copper(II) isopropoxide?
- Methodological Answer: Contradictions may arise from varying synthesis conditions (e.g., hydration levels, storage history). To resolve:
- Reproduce Experiments: Synthesize batches under controlled anhydrous conditions ().
- TGA-DSC Pairing: Correlate weight loss (TGA) with endothermic/exothermic events (DSC) to identify decomposition pathways.
- XRD Phase Analysis: Compare crystalline phases post-thermal treatment to differentiate between hydrated and anhydrous forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
